4-(Isothiocyanatomethyl)oxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-(isothiocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NOS/c10-6-8-5-7-1-3-9-4-2-7/h7H,1-5H2 |
InChI Key |
YPVQVSPWOHIJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN=C=S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Isothiocyanatomethyl)tetrahydropyran: A Versatile Bifunctional Linker for Drug Discovery
This guide provides a comprehensive technical overview of 4-(isothiocyanatomethyl)tetrahydropyran, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, proposed synthesis, reactivity, and its promising applications as a bifunctional linker molecule.
Chemical Identity and Nomenclature
The nomenclature of this compound can be approached from two perspectives, both of which are correct depending on the context. The parent heterocycle, a saturated six-membered ring containing one oxygen atom, is commonly known as tetrahydropyran. However, the preferred IUPAC name (PIN) for this ring system is oxane [1][2]. Consequently, the systematic IUPAC name for the target molecule is 4-(Isothiocyanatomethyl)oxane .
For clarity and recognition within a broader chemical context, several synonyms are also employed:
-
4-(Isothiocyanatomethyl)tetrahydropyran
-
(Tetrahydro-2H-pyran-4-yl)methyl isothiocyanate
-
4-(Thiocyanatomethyl)oxane (a less common, but possible variant)
Table 1: Chemical Identifiers
| Identifier | Value |
| Preferred IUPAC Name | 4-(Isothiocyanatomethyl)oxane |
| Systematic Name | 4-(Isothiocyanatomethyl)tetrahydropyran |
| Molecular Formula | C₇H₁₁NOS |
| Molecular Weight | 157.23 g/mol |
| CAS Number | Not assigned (as of the latest data) |
Physicochemical Properties
The tetrahydropyran moiety is a polar, cyclic ether that can act as a hydrogen bond acceptor[3]. This feature often enhances the aqueous solubility and modulates the pharmacokinetic profile of drug candidates, making it a valuable scaffold in medicinal chemistry[3][4]. The isothiocyanate group is a reactive electrophile, known for its ability to form stable covalent bonds with nucleophiles, particularly primary amines.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar small molecule isothiocyanates and tetrahydropyran derivatives. |
| Boiling Point | > 200 °C (estimated) | The presence of the polar tetrahydropyran ring and the isothiocyanate group increases intermolecular forces compared to simpler alkanes. |
| Solubility | Soluble in a wide range of organic solvents (DCM, THF, EtOAc, DMSO, DMF). Limited solubility in water. | The tetrahydropyran ring imparts some water solubility, but the overall molecule is expected to be largely organic-soluble. |
| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong nucleophiles. | The isothiocyanate group is susceptible to hydrolysis. |
Synthesis of 4-(Isothiocyanatomethyl)oxane
The synthesis of 4-(isothiocyanatomethyl)oxane can be efficiently achieved through a two-step process starting from commercially available materials. The key steps involve the synthesis of the corresponding primary amine followed by its conversion to the isothiocyanate.
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Proposed two-step synthesis of 4-(isothiocyanatomethyl)oxane.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Aminomethyl)tetrahydropyran
This step involves the reductive amination of tetrahydro-4H-pyran-4-one.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonia (in methanol or aqueous solution)
-
Raney Nickel (or Sodium cyanoborohydride)
-
Hydrogen gas (if using Raney Ni)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add a solution of ammonia (excess, e.g., 7N in methanol).
-
Add Raney Nickel catalyst (a catalytic amount) to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 4-(aminomethyl)tetrahydropyran as a colorless liquid[5].
Step 2: Synthesis of 4-(Isothiocyanatomethyl)oxane
This step converts the primary amine to the isothiocyanate using carbon disulfide and a desulfurylating agent[6][7][8].
Materials:
-
4-(Aminomethyl)tetrahydropyran (from Step 1)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl) or another suitable desulfurylating agent (e.g., di-tert-butyl dicarbonate)[8].
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(aminomethyl)tetrahydropyran (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour, during which a dithiocarbamate salt will form.
-
To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford 4-(isothiocyanatomethyl)oxane.
Reactivity and Applications in Drug Development
The synthetic utility of 4-(isothiocyanatomethyl)oxane lies in its bifunctional nature. The tetrahydropyran ring serves as a stable, hydrophilic scaffold, while the isothiocyanate group provides a reactive handle for covalent modification of biomolecules.
Key Reaction: Thiourea Formation
The isothiocyanate group readily reacts with primary and secondary amines to form a stable thiourea linkage. This reaction is highly efficient and proceeds under mild, often physiological, conditions[9][10].
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.
This specific reactivity makes 4-(isothiocyanatomethyl)oxane an excellent candidate for applications in bioconjugation and the development of targeted therapeutics.
Application as a Linker in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker molecule that connects the antibody to the drug is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and efficacy.
The isothiocyanate group can react with the ε-amino groups of lysine residues on the surface of an antibody to form a stable thiourea bond[11]. The tetrahydropyran moiety in the linker can improve the overall hydrophilicity of the ADC, which may lead to improved pharmacokinetics and reduced aggregation[3][4].
Caption: Conceptual diagram of an ADC using a 4-(isothiocyanatomethyl)oxane-derived linker.
Potential in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. While the reaction of isothiocyanates with amines is not strictly bioorthogonal due to the abundance of amines in biological systems, its chemoselectivity can be exploited in controlled environments or for ex vivo modifications. For instance, it can be used to label purified proteins or other biomolecules before their introduction into a biological system.
Spectroscopic Characterization
The structure of 4-(isothiocyanatomethyl)oxane can be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the regions of 3.0-4.0 ppm corresponding to the protons on the tetrahydropyran ring adjacent to the oxygen and the methylene group attached to the isothiocyanate. - Multiplets in the region of 1.2-2.0 ppm for the remaining protons of the tetrahydropyran ring. |
| ¹³C NMR | - A characteristic signal for the isothiocyanate carbon (N=C=S) in the range of 120-140 ppm. - Signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen appearing further downfield (60-70 ppm). |
| FT-IR | - A strong, characteristic asymmetric stretching vibration for the -N=C=S group in the region of 2000-2200 cm⁻¹. - C-O-C stretching vibrations for the ether linkage in the tetrahydropyran ring around 1100 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₇H₁₁NOS. |
Conclusion
4-(Isothiocyanatomethyl)oxane is a promising yet underexplored bifunctional molecule with significant potential in the field of drug discovery and development. Its synthesis is achievable through straightforward and scalable chemical transformations. The combination of a hydrophilic, biocompatible tetrahydropyran scaffold and a reactive isothiocyanate handle makes it an attractive linker for the construction of antibody-drug conjugates and other targeted therapeutic agents. Further research into the specific properties and applications of this compound is warranted and is expected to yield valuable tools for medicinal chemists and drug development professionals.
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A Technical Guide to 4-(Isothiocyanatomethyl)oxane and Cyclohexyl Isothiocyanate: A Comparative Analysis for Advanced Research
Abstract
The isothiocyanate (ITC) functional group is a cornerstone of bioconjugation chemistry, enabling the formation of stable covalent bonds with primary amines on biomolecules. While numerous ITC reagents exist, the choice of the scaffold to which this reactive group is attached can profoundly influence the reagent's physicochemical properties and, consequently, its utility in research and drug development. This guide provides an in-depth technical comparison between two distinct aliphatic isothiocyanates: the well-characterized, lipophilic Cyclohexyl Isothiocyanate and the more novel, polar 4-(Isothiocyanatomethyl)oxane. By examining their structural differences, we will explore the resulting impact on reactivity, solubility, metabolic stability, and application-specific performance. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to select the optimal ITC reagent for their specific experimental and therapeutic goals.
Introduction to Isothiocyanates in Scientific Research
Isothiocyanates (R-N=C=S) are highly valuable electrophilic compounds widely utilized in chemistry and biology.[1] Their primary utility stems from the high reactivity of the central carbon atom toward nucleophiles. In biological contexts, this reactivity is most often exploited for targeting the primary amine groups of lysine residues on proteins, forming a highly stable thiourea linkage.[2][3] This robust and specific reaction is the foundation of many protein labeling, crosslinking, and diagnostic assays.[1]
The versatility of the ITC group allows for its incorporation into a vast array of molecular scaffolds, from simple aliphatic and aromatic structures to complex fluorophores like Fluorescein isothiocyanate (FITC). The nature of the "R" group dictates the overall properties of the molecule beyond the reactive moiety. A lipophilic R group, for instance, may favor membrane permeability, while a polar R group can enhance aqueous solubility. This guide focuses on the stark contrast between a purely hydrocarbon scaffold (cyclohexane) and a heteroatomic, polar scaffold (oxane).
Molecular Profile: Cyclohexyl Isothiocyanate
Cyclohexyl isothiocyanate is a well-established chemical reagent characterized by a saturated six-membered carbon ring attached to the ITC functional group.[4] Its structure imparts significant lipophilicity, influencing its solubility and interaction with non-polar environments.
Structure and Physicochemical Properties
The cyclohexane ring is a non-polar, hydrophobic moiety. As a result, cyclohexyl isothiocyanate is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.[4][5] This property is critical when preparing stock solutions and considering its use in aqueous biological buffers, where organic co-solvents are often required.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NS | [6][7] |
| Molar Mass | 141.23 g/mol | [6][7] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Boiling Point | 218 - 219 °C | [6] |
| Density | ~1.032 g/mL at 25 °C | [6] |
| Water Solubility | 0.39 g/L (sparingly soluble) | [4] |
| CAS Number | 1122-82-3 | [6][7] |
Synthesis and Availability
Cyclohexyl isothiocyanate is commercially available from numerous chemical suppliers.[5] Its synthesis is typically achieved from its corresponding primary amine, cyclohexylamine. Modern synthetic methods often involve the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization using a mild reagent.[8][9]
Reactivity and Applications
As an aliphatic isothiocyanate, the cyclohexyl derivative is generally more reactive than aromatic isothiocyanates.[10] The electron-donating nature of the alkyl group enhances the electrophilicity of the ITC carbon, making it susceptible to nucleophilic attack. Its primary applications are in organic synthesis and as a precursor for agrochemicals and pharmaceuticals.[4][5][6] In a research context, it serves as a fundamental building block and a model compound for studying the biological activities of lipophilic isothiocyanates.[5]
Molecular Profile: 4-(Isothiocyanatomethyl)oxane
4-(Isothiocyanatomethyl)oxane, also known as 4-(isothiocyanatomethyl)tetrahydropyran, is a more specialized reagent. Its defining feature is the oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom.[11] This structural element dramatically alters the molecule's properties compared to its carbocyclic analogue.
Structure and Physicochemical Properties
The oxygen atom in the oxane ring introduces polarity and the capacity to act as a hydrogen bond acceptor.[12] This has profound implications for its physicochemical profile, a strategy increasingly employed in modern drug discovery to enhance desirable properties.[13][14] Incorporating an oxane ring is a known method to improve aqueous solubility, increase metabolic stability, and reduce lipophilicity.[14][15][16]
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₇H₁₁NO₂S | Deduced from structure |
| Molar Mass | 173.23 g/mol | Deduced from structure |
| Appearance | Likely a liquid or low-melting solid | Structural similarity to other ITCs |
| Water Solubility | Significantly higher than cyclohexyl ITC | The polar oxane ring enhances hydrophilicity[13][15] |
| LogP | Lower than cyclohexyl ITC | The ether oxygen reduces lipophilicity[13][15] |
| Metabolic Stability | Potentially enhanced | Oxane rings can steer metabolism away from CYP450 pathways[14] |
Synthesis and Availability
This compound is not as widely available as cyclohexyl isothiocyanate and may require custom synthesis. The synthesis would logically start from 4-(aminomethyl)tetrahydropyran, following a standard protocol for converting a primary amine to an isothiocyanate.
Caption: Reaction mechanism of an isothiocyanate with a primary amine.
This reaction is highly favorable under slightly basic conditions (pH 8.5-9.5), which deprotonates the lysine ε-amino group, enhancing its nucleophilicity. [17][18]While isothiocyanates can also react with thiols (cysteine), the resulting dithiocarbamate adduct is often less stable than the thiourea linkage formed with amines, especially under physiological conditions. [19][20]
Experimental Protocols
General Protocol for Synthesis of Isothiocyanates from Primary Amines
This protocol is adapted from established methods for the synthesis of isothiocyanates. [1][9]
-
Dissolution: Dissolve the primary amine (e.g., cyclohexylamine or 4-(aminomethyl)oxane) (1.0 eq) in a suitable solvent like absolute ethanol or dichloromethane.
-
Dithiocarbamate Formation: Add triethylamine (Et₃N) (1.0 eq) followed by carbon disulfide (CS₂) (excess, ~10 eq). Stir the reaction at room temperature. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: To the stirred mixture, add a solution of a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), and a catalytic amount of DMAP (1-3 mol%).
-
Reaction: Allow the reaction to proceed for 15-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue can be purified by flash column chromatography to yield the pure isothiocyanate.
Protocol for Protein Labeling with Isothiocyanates
This protocol provides a general framework for labeling proteins with either cyclohexyl isothiocyanate or 4-(isothiocyanatomethyl)oxane. [17][21][22]
-
Protein Preparation: Dialyze the protein solution (1-10 mg/mL) against an amine-free, alkaline buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Buffers containing primary amines like Tris or glycine must be avoided. [21]2. Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the isothiocyanate reagent in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Conjugation: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the isothiocyanate stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using a fluorescently-tagged ITC.
-
Purification: Remove unreacted isothiocyanate and reaction byproducts by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). [22]6. Characterization: Determine the degree of labeling (DOL) by spectrophotometry if the ITC contains a chromophore, or by mass spectrometry.
Caption: Experimental workflow for protein labeling with isothiocyanates.
Conclusion
The choice between 4-(isothiocyanatomethyl)oxane and cyclohexyl isothiocyanate is a strategic decision dictated by the intended application. Cyclohexyl isothiocyanate remains a valuable, cost-effective reagent for applications where lipophilicity is desired or where solubility can be managed with co-solvents. However, for the increasingly demanding applications in bioconjugation, drug discovery, and in vivo research, 4-(isothiocyanatomethyl)oxane presents a compelling alternative. Its inherent polarity, conferred by the oxane ring, is predicted to enhance aqueous solubility and improve metabolic stability, aligning it with the modern principles of medicinal chemistry. Researchers should consider the physicochemical demands of their system to make an informed choice, leveraging the unique properties of each scaffold to achieve optimal results.
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- 19. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. abcam.co.jp [abcam.co.jp]
- 22. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
The Nomenclature Paradox: Tetrahydropyran vs. Oxane in High-Fidelity Organic Synthesis
Executive Summary
In the lexicon of organic chemistry, few discrepancies are as pervasive yet overlooked as the dichotomy between Tetrahydropyran (THP) and Oxane . While "THP" remains the lingua franca of the bench chemist—synonymous with alcohol protection and polyether natural products—"Oxane" is the systematic IUPAC designation required for rigorous chemoinformatics and patent landscaping. This guide bridges the gap, providing a technical analysis of the C₅H₁₀O ring system, from stereoelectronic governance (the anomeric effect) to robust protection protocols and de novo ring construction.
Part 1: The Nomenclature Divide (Data Integrity)
The distinction between "Tetrahydropyran" and "Oxane" is not merely semantic; it is a classification divergence that impacts database integrity and patent enforceability.
The Hantzsch-Widman System vs. Retained Names
The systematic name Oxane is derived from the Hantzsch-Widman nomenclature system, which constructs names based on ring size and heteroatom type:
-
Ox- : Oxygen heteroatom.
-
-ane : Saturated 6-membered ring.[1]
However, IUPAC rules (specifically P-25.2.2.4) allow for retained names . "Tetrahydropyran" is a retained name derived from the unsaturated parent "Pyran."
-
Bench Reality: 95% of reagents are labeled "Tetrahydropyran" or "DHP" (Dihydropyran).
-
Database Reality: PubChem and patent algorithms prioritize "Oxane" for exact substructure matching.
The "False Friend" Risk
Researchers must be vigilant: "Oxane" is also a trade name for a specific flavoring agent (cis-2-methyl-4-propyl-1,3-oxathiane).[1] Searching solely for "Oxane" in commercial databases without structure verification can yield sulfur-containing heterocycles rather than the desired cyclic ether.
Figure 1: Nomenclature hierarchy illustrating the divergence between systematic indexing (Oxane) and synthetic application (THP).
Part 2: Stereoelectronics & The Anomeric Effect
The reactivity of the THP ring—specifically at the C2 position (the acetal carbon)—is governed by the Anomeric Effect . Unlike cyclohexane, where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, electronegative substituents (like the oxygen of a protected alcohol) at C2 of a THP ring often prefer the axial orientation.
Mechanistic Basis
This axial preference arises from the stabilizing interaction between the lone pair on the ring oxygen (
-
Equatorial Isomer: No orbital overlap (dipole repulsion is maximized).
-
Axial Isomer:
hyperconjugation stabilizes the molecule (dipole moments are opposed).
This effect explains why THP protection often yields a mixture of diastereomers, complicating NMR analysis but providing thermodynamic stability.
Part 3: Synthetic Utility – The THP Protecting Group[8]
The 2-tetrahydropyranyl ether is a "workhorse" protecting group for alcohols. It is robust, low-cost, and orthogonal to silyl ethers (e.g., TBS, TBDPS).
Mechanism of Formation
The reaction is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).
-
Protonation: Acid protonates the C=C double bond of DHP, generating a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The alcohol attacks the electrophilic C2 position.
-
Deprotonation: Loss of a proton yields the THP ether.[2]
Figure 2: Mechanistic pathway for THP ether formation via the oxocarbenium intermediate.
Standardized Protocol (Self-Validating)
Reagents: 3,4-Dihydro-2H-pyran (1.5 equiv), Alcohol (1.0 equiv), Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Solvent: Dichloromethane (DCM), Anhydrous.
-
Setup: Dissolve alcohol in DCM (0.2 M) under
atmosphere. -
Addition: Add DHP followed by PPTS.
-
Monitoring: Stir at RT. Monitor by TLC. The product (THP ether) is less polar than the starting alcohol (higher
).-
Validation: The disappearance of the O-H stretch (~3400 cm⁻¹) in IR confirms protection.
-
-
Workup: Quench with saturated
, extract with DCM, dry over .
Why PPTS? Unlike p-Toluenesulfonic acid (pTSA), PPTS is a weaker acid, preventing the degradation of acid-sensitive substrates during protection.
Comparative Stability Matrix
| Condition | THP Ether | MOM Ether | TBDMS Ether | Benzyl Ether |
| Basic (pH > 12) | Stable | Stable | Stable | Stable |
| Acidic (pH < 4) | Labile | Labile (Strong acid) | Labile | Stable |
| Nucleophiles (LiAlH₄) | Stable | Stable | Stable | Stable |
| Oxidation | Stable | Stable | Stable | Labile (to RuO₄) |
| Hydrogenolysis (H₂/Pd) | Stable | Stable | Stable | Labile |
Part 4: De Novo Ring Construction (The Prins Reaction)
When the THP ring is the core scaffold (as in Bryostatin or Polyether antibiotics) rather than a protecting group, the Prins Cyclization is the premier synthetic method.
The Prins Mechanism
The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion, which undergoes intramolecular cyclization.
-
Stereocontrol: The reaction proceeds through a chair-like transition state, typically placing substituents in equatorial positions (all-cis 2,4,6-trisubstituted THP rings).
-
Lewis Acids: Modern variants use
or for milder conditions compared to classical .
Figure 3: The Prins Cyclization pathway, emphasizing the chair-like transition state that dictates stereochemistry.
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-25.2.2.4 (Retained Names). Link
- Protection Methodology: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for THP stability).
-
The Prins Reaction: Hanschke, E. (1955).[3] Chem. Ber., 88, 1053. (Foundational synthesis of THP rings).
- Anomeric Effect: Kirby, A. J. Stereoelectronic Effects. Oxford Chemistry Primers. (Theoretical basis for axial preference).
-
Modern Prins Variants: Yadav, J. S., et al. (2001).[4] Synthesis, 885-888.[4] (Use of mild Lewis acids). Link
Sources
Methodological & Application
Tetrahydropyran-4-ylmethyl isothiocyanate as a bioisostere reagent
Strategic Reagent for Lipophilicity Modulation and Scaffold Diversity
Executive Summary
Tetrahydropyran-4-ylmethyl isothiocyanate (THP-4-CH₂-NCS) is a bifunctional building block designed to address two persistent challenges in early-stage drug discovery: poor aqueous solubility and metabolic liability of lipophilic rings.
By combining the tetrahydropyran (THP) moiety—a proven bioisostere for phenyl and cyclohexyl rings—with the versatile isothiocyanate (NCS) electrophile, this reagent serves as a "linchpin" for generating diverse, physicochemically optimized scaffolds. This guide details the physicochemical rationale, synthesis protocols, and downstream applications of this reagent in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Physicochemical Rationale: The THP Advantage
The tetrahydropyran ring is a non-aromatic, saturated heterocycle. Replacing a phenyl or cyclohexyl group with THP significantly lowers the partition coefficient (LogP) and introduces a hydrogen bond acceptor (the ether oxygen), often without disrupting steric fit.
Table 1: Comparative Physicochemical Profile (Bioisosteric Replacement)
Data modeled based on 4-substituted analogs.
| Feature | Phenyl Ring (Benzene) | Cyclohexyl Ring | Tetrahydropyran (THP) | Impact of THP |
| LogP (approx) | 2.1 | 3.4 | 0.5 – 1.0 | Solubility: Drastic improvement in aqueous solubility. |
| Geometry | Planar (Flat) | Chair (Puckered) | Chair (Puckered) | 3D Complexity: Escapes "flatland"; mimics aliphatic rings. |
| Electronic | Electron-rich | Inert | Polarized (C-O-C) | Interactions: Ether oxygen accepts H-bonds from enzymes/solvents. |
| Metabolism | Prone to CYP oxidation | Prone to oxidation | Reduced Liability | Stability: Ether linkage reduces oxidative clearance sites. |
Reagent Preparation (Just-in-Time Synthesis)
While commercially available from select building-block vendors, the isothiocyanate is best prepared fresh from the amine precursor to prevent degradation.
Precursor: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS: 130539-39-4).
Protocol A: Thiophosgene-Free Synthesis (CS₂ / DCC Method)
Safety Note: This method avoids highly toxic thiophosgene but requires handling Carbon Disulfide (CS₂), which is flammable and toxic. Work in a fume hood.
-
Dissolution: Dissolve (Tetrahydro-2H-pyran-4-yl)methanamine (1.0 equiv) in anhydrous THF (0.2 M).
-
Dithiocarbamate Formation: Cool to 0°C. Add Triethylamine (1.2 equiv) followed by dropwise addition of CS₂ (5.0 equiv). Stir for 2 hours at RT.
-
Desulfurization: Cool back to 0°C. Add Dicyclohexylcarbodiimide (DCC, 1.1 equiv) dissolved in minimal THF.
-
Reaction: Stir at RT for 3–5 hours. Monitor by TLC (formation of non-polar spot) or IR (appearance of strong NCS band at ~2100 cm⁻¹).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the isothiocyanate as a colorless oil. Store at -20°C.
Application Workflows
The isothiocyanate group is a "spring-loaded" electrophile. It reacts exclusively with nucleophiles (amines, hydrazines, thiols) to generate stable thiourea-based linkers or heterocyclic cores.
Diagram 1: Synthetic Utility Landscape
Visualizing the transformation of THP-4-CH₂-NCS into high-value scaffolds.
Caption: Reaction landscape transforming the THP-isothiocyanate into thioureas (linkers) or aminothiazoles (heterocyclic cores).
Protocol B: Synthesis of Thiourea Linkers
Thioureas are classic bioisosteres for amides and ureas, offering altered H-bonding vectors and conformational rigidity.
-
Setup: In a 4 mL vial, dissolve the nucleophile (e.g., a secondary amine or aniline, 1.0 equiv) in DCM or DMF (0.5 M).
-
Addition: Add THP-4-ylmethyl isothiocyanate (1.1 equiv).
-
Catalysis (Optional): If the amine is unreactive (e.g., electron-deficient aniline), add 10 mol% DMAP or heat to 60°C.
-
Monitoring: Stir at RT for 1–12 h. Reaction is complete when the amine is consumed (LCMS).
-
Isolation:
-
DCM: Wash with 1N HCl (to remove unreacted amine) and Brine. Dry and concentrate.
-
DMF: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.
-
Protocol C: Hantzsch Synthesis of 2-Aminothiazoles
The 2-aminothiazole scaffold is ubiquitous in kinase inhibitors (e.g., Dasatinib). This protocol installs the THP tail directly onto the thiazole amine.
-
Thiourea Formation (In Situ): React THP-4-ylmethyl isothiocyanate (1.0 equiv) with Ammonia (7N in MeOH, 3.0 equiv) in a sealed tube at RT for 2 h. Concentrate to obtain the primary thiourea.
-
Cyclization: Dissolve the crude thiourea in Ethanol (0.2 M). Add an
-bromoketone (1.0 equiv).[1] -
Reflux: Heat to 70–80°C for 2–4 hours.
-
Workup: Cool to RT. The product often precipitates as the HBr salt. Filter and wash with cold ethanol.
-
Free Basing: Suspend solid in EtOAc, wash with sat. NaHCO₃. Dry organic layer and concentrate.
Strategic Decision Making: When to use this Reagent?
Use the decision tree below to determine if THP-4-ylmethyl isothiocyanate is the correct tool for your lead optimization campaign.
Diagram 2: Bioisostere Logic Flow
Caption: Decision logic for deploying THP-isothiocyanate to solve ADME/Tox issues in lead optimization.
References
-
Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational work on cyclic ethers as lipophilicity modulators).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Review of THP vs Cyclohexane/Phenyl properties).
-
Munchhof, M. J. et al. (2012). "Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened." ACS Medicinal Chemistry Letters, 3(2), 106-111. (Example of THP improving ADME in clinical candidates).
-
Li, Z. et al. (2020). "Recent advances in the synthesis of 2-aminothiazoles." RSC Advances, 10, 312-328. (Protocols for Hantzsch synthesis relevant to Protocol C).
Sources
Application Note: Late-Stage Functionalization with 4-(Isothiocyanatomethyl)oxane
Strategies for Physicochemical Tuning and Library Expansion in Drug Discovery
Executive Summary
4-(Isothiocyanatomethyl)oxane (also known as Tetrahydropyran-4-ylmethyl isothiocyanate) represents a high-value building block for medicinal chemists targeting the optimization of lead compounds. Unlike simple alkyl isothiocyanates, this reagent introduces a tetrahydropyran (THP) motif, a privileged pharmacophore that acts as a bioisostere for cyclohexane and phenyl rings.
This guide details the protocols for utilizing this reagent in late-stage functionalization (LSF) . By appending this moiety to complex amine-bearing scaffolds, researchers can significantly modulate lipophilicity (LogP), improve metabolic stability, and introduce a hydrogen-bond acceptor vector without altering the core carbon skeleton.
Strategic Rationale: The "Why"
The Tetrahydropyran (THP) Advantage
In late-stage optimization, a common failure mode is "molecular obesity"—compounds becoming too lipophilic (high LogP) and insoluble.
-
Bioisosterism: The THP ring is sterically similar to a cyclohexane ring but significantly more polar due to the ether oxygen.[1]
-
Solubility & ADME: Replacing a cyclohexyl or phenyl group with a THP group typically lowers LogP by 1.0–1.5 units and increases aqueous solubility.
-
Binding: The ether oxygen serves as a weak Hydrogen Bond Acceptor (HBA), potentially picking up specific interactions in the binding pocket that a carbocycle cannot.
The Isothiocyanate (NCS) Linker
The isothiocyanate group provides a "click-like" reactivity profile with primary and secondary amines to form thioureas .
-
Atom Economy: No leaving groups (unlike acid chlorides).
-
Chemoselectivity: Reacts preferentially with amines over hydroxyls under neutral/mildly basic conditions.
-
Stability: The resulting thiourea linkage is generally stable to plasma hydrolysis and metabolic degradation, unlike some amide or ester equivalents.
Chemical Mechanism & Pathway
The reaction follows a nucleophilic addition mechanism. The nitrogen lone pair of the substrate amine attacks the central carbon of the isothiocyanate cumulene system (
Experimental Protocols
Protocol A: Standard Solution-Phase Coupling
Application: Derivatization of a valuable, late-stage intermediate (10–100 mg scale). Objective: High yield, minimal purification.
Materials
-
Substrate: Amine-bearing scaffold (1.0 equiv).
-
Reagent: 4-(Isothiocyanatomethyl)oxane (1.1 – 1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous preferred) or DMF (if solubility is poor).
Step-by-Step Methodology
-
Preparation: Dissolve the amine substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Note: If the amine is a salt (e.g., HCl salt), ensure enough base is added to neutralize it (add 1.0 extra equiv of DIPEA).
-
-
Activation: Add DIPEA (1.5 equiv) to the stirring solution. Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.
-
Addition: Add 4-(Isothiocyanatomethyl)oxane (1.1 equiv) dropwise or in one portion.
-
Tip: The reagent is a liquid/oil. Weighing by syringe is recommended.
-
-
Reaction: Stir at RT. Monitor by LCMS or TLC.
-
Time: Primary amines typically react in <1 hour. Sterically hindered secondary amines may require 4–12 hours or mild heating (40°C).
-
-
Quenching (Optional): If excess isothiocyanate persists, add a scavenger resin (e.g., Trisamine resin) or a small amount of dimethylaminopropylamine (DMAPA) to consume the electrophile.
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (to remove excess base/pyridine derivatives) unless product is basic.
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash chromatography (typically 0-10% MeOH in DCM) or Preparative HPLC.
Protocol B: High-Throughput Library Synthesis (Parallel Chemistry)
Application: DNA-Encoded Libraries (DEL) or Plate-based SAR expansion. Objective: Robustness across diverse amines.
Materials
-
Solvent: Anhydrous DMF or DMA.
-
Base: Polymer-supported DIPEA (PS-DIPEA) to simplify workup.
Workflow
-
Plate Setup: Aliquot amine monomers (10 µmol) into a 96-well plate.
-
Reagent Mix: Prepare a stock solution of 4-(Isothiocyanatomethyl)oxane (0.2 M in DMF).
-
Dispensing: Add 1.2 equiv of the isothiocyanate solution to each well.
-
Base: Add PS-DIPEA (2.0 equiv) to each well.
-
Incubation: Shake at RT for 16 hours.
-
Filtration: Filter off the resin (removes base and potentially scavenged byproducts).
-
Analysis: Direct injection to LCMS. Thioureas are neutral; expect [M+H]+ peak.
Physicochemical Impact Analysis
The following table illustrates the expected shift in properties when capping a secondary amine with this reagent versus standard alkyl caps.
| Property | Methyl Cap | Cyclohexyl-methyl Cap | THP-methyl Cap (Target) | Impact |
| LogP | Baseline | +1.8 (Lipophilic) | +0.6 to +0.8 | Optimal Balance |
| H-Bond Donors | 0 | 1 (Thiourea NH) | 1 (Thiourea NH) | Neutral |
| H-Bond Acceptors | 0 | 0 | 1 (Ether Oxygen) | Improved Solubility |
| Metabolic Risk | Low | High (CYP oxidation) | Low (Blocked positions) | Enhanced Stability |
Decision Tree & Troubleshooting
Use this logic flow to optimize reaction conditions if the standard protocol fails.
Key Troubleshooting Notes:
-
Hydrolysis: Isothiocyanates can hydrolyze to amines + COS in the presence of water and strong base. Solution: Use anhydrous DCM and minimize air exposure.
-
Desulfurization: In rare cases (oxidative conditions), thioureas can desulfurize to ureas or guanidines. Solution: Avoid strong oxidants during workup.
-
Purification Visibility: The THP-NCS fragment has weak UV absorbance. Ensure your substrate has a chromophore, or use ELSD/Mass-based detection.
References
-
Tetrahydropyrans in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Isothiocyanate Chemistry: Munch, H., et al. (2008). "Chemo- and Regioselective Synthesis of Isothiocyanates." Organic Letters, 10(16), 3477–3480. Link
-
Thiourea Stability & Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link
-
Late-Stage Functionalization: Cernak, T., et al. (2016). "The Medicinal Chemist’s Toolbox for Late-Stage Functionalization of Drug-Like Molecules." Chemical Society Reviews, 45, 546-576. Link
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 4-(Isothiocyanatomethyl)oxane during storage
Topic: Prevention of Hydrolysis & Storage Stability Guide
Document ID: TS-ITC-OX-001 | Last Updated: 2025-10-24 Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams
Executive Summary
4-(Isothiocyanatomethyl)oxane (also known as 4-(Isothiocyanatomethyl)tetrahydropyran) is a versatile heterocyclic building block. While the tetrahydropyran (oxane) ring is chemically robust, the isothiocyanate (ITC) functionality (-N=C=S) is highly electrophilic and moisture-sensitive.
The Critical Failure Mode: Hydrolysis. Exposure to atmospheric moisture initiates a degradation cascade that not only destroys the reagent but generates nucleophilic impurities (amines) that actively scavenge the remaining intact reagent, leading to autocatalytic decomposition.
The Degradation Mechanism (The "Why")
Understanding the enemy is the first step in defense. The hydrolysis of isothiocyanates is not a simple "deactivation"; it is a transformation into a reactive impurity.
Mechanistic Pathway
Water attacks the electrophilic carbon of the isothiocyanate. This forms an unstable dithiocarbamic acid intermediate, which rapidly decarboxylates.
Figure 1: The degradation cascade. Note that the primary hydrolysis product (Amine) reacts with the remaining good reagent (ITC) to form a Thiourea dimer. This means 1 molecule of water can eventually destroy 2 molecules of reagent .
Storage & Handling Protocols (The "How")
Standard Operating Procedure (SOP) for Long-Term Integrity
A. Storage Hierarchy
| Storage Tier | Conditions | Expected Stability |
| Gold Standard | Solid state, Argon atmosphere, -20°C, Parafilm/Tape seal over cap. | >12 Months |
| Working Aliquot | Solid state, Desiccator at 4°C. | 1-3 Months |
| High Risk | Solution (DMSO/DMF), Room Temp, Frequent opening. | <48 Hours |
B. Handling Workflow
To prevent condensation—the primary cause of hydrolysis—follow this strict thermodynamic protocol:
-
Equilibration: Remove the vial from the freezer (-20°C). DO NOT OPEN IT.
-
The Wait: Place the vial in a desiccator or on the bench and wait until it reaches room temperature (approx. 30-45 mins).
-
Why? Opening a cold vial creates a vacuum effect that sucks in humid air, causing immediate condensation on the reagent surface.
-
-
Inert Sampling:
-
Flush the headspace with Nitrogen or Argon before re-sealing.[1]
-
If using a septum vial, use a gas-tight syringe to withdraw the reagent under positive inert gas pressure.
-
-
Re-Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen/moisture diffusion during freezer storage.
Troubleshooting & FAQs
Direct solutions to common observations in the lab.
Scenario 1: Visual Inspection
Q: My clear oil/white solid has turned into a yellow sticky gum or has a white precipitate floating in it. Is it usable?
-
Diagnosis: Likely degradation. The "white precipitate" is often the disubstituted thiourea (see Figure 1). As the amine forms via hydrolysis, it reacts with the remaining ITC. Thioureas are generally much less soluble than the parent ITC, leading to precipitation.
-
Action: Filter the solution. Check the filtrate by IR (see QC section). If the liquid still shows a strong ITC peak, purify via flash chromatography (rapid filtration through a silica plug) to remove the polar urea/amine impurities.
Q: The bottle smells like rotten eggs.
-
Diagnosis: This indicates the release of Carbonyl Sulfide (COS) or Hydrogen Sulfide (
), byproducts of hydrolysis. -
Action: The reagent is actively degrading. Move to a fume hood immediately. Assess purity; if the smell is faint, the reagent may still be salvageable.
Scenario 2: Solvents & Reactivity
Q: Can I make a stock solution in DMSO or DMF?
-
Answer: Yes, BUT the solvent must be "Anhydrous Grade" (water <50 ppm).
-
Warning: Nucleophilic solvents like Methanol or Ethanol are forbidden . They will react with the ITC to form thiocarbamates (solvolysis), destroying the reagent in minutes to hours.
-
Tip: If storing in DMSO, freeze the solution in aliquots. Solid DMSO (-20°C) limits the diffusion of any residual moisture.
Q: I need to run a reaction in aqueous buffer. Is this possible?
-
Answer: Yes, but it is a race against time.
-
Protocol: Dissolve the ITC in an organic co-solvent (e.g., DMSO) first. Add it to the aqueous buffer immediately before the reaction starts.
-
Optimization: Use a slightly basic pH (7.5–8.5) to accelerate the desired conjugation reaction (e.g., with a protein lysine) so it outcompetes the hydrolysis reaction. Avoid acidic pH, which slows the desired reaction but does not stop hydrolysis.
Quality Control (QC) & Validation
How to prove your reagent is still good.
Spectral Markers
| Method | Marker | Observation | Status |
| IR Spectroscopy (Fastest) | ~2100–2150 cm⁻¹ | Strong, broad stretch | PASS (Intact -N=C=S) |
| ~3300–3400 cm⁻¹ | Broad peak | FAIL (Amine/Urea N-H stretch) | |
| ¹H NMR | Chemical shift | PASS | |
| Upfield shift (lower ppm) | FAIL (Hydrolysis) |
QC Decision Tree
Figure 2: Rapid Quality Control Decision Matrix.
References
-
Isothiocyan
- Handling Moisture-Sensitive Reagents Title: Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Source: Sigma-Aldrich (Merck KGaA).
-
Spectroscopic Identific
-
Stability in Aqueous Media
Sources
Technical Support Center: Purification of Tetrahydropyran-4-ylmethyl Isothiocyanate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of tetrahydropyran-4-ylmethyl isothiocyanate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on explaining the causality behind protocol choices to ensure both success and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying tetrahydropyran-4-ylmethyl isothiocyanate?
The purification of this compound, like many isothiocyanates (ITCs), presents two main challenges:
-
Chemical Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophile, making it susceptible to nucleophilic attack. This is particularly problematic with water, alcohols, or primary/secondary amines, which can lead to the formation of dithiocarbamates or thioureas.[1][2] The purification process must therefore minimize exposure to such nucleophiles.
-
Thermal Instability: Isothiocyanates can be thermolabile.[3] Applying excessive heat during purification, such as in distillation or solvent evaporation, can lead to decomposition and a significant reduction in yield.
Q2: From a typical synthesis, what are the most likely impurities I will encounter?
Assuming a common synthetic route from the corresponding primary amine (tetrahydropyran-4-ylmethanamine) and a thiocarbonylating agent (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole), the crude product may contain several impurities. Understanding these is the first step to designing an effective purification strategy.
| Potential Impurity | Source / Reason for Presence | Detection & Differentiation | Removal Strategy |
| Tetrahydropyran-4-ylmethanamine | Unreacted starting material. | Stains with ninhydrin on TLC. Appears as a singlet in ¹H NMR (amine protons). | Aqueous acidic wash (e.g., dilute HCl) to form the water-soluble ammonium salt. |
| Symmetrical Thiourea | Reaction of the isothiocyanate product with unreacted starting amine. | Typically a solid with low solubility in common organic solvents. Distinctive signals in NMR. | Filtration if precipitated. Chromatography. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) or its byproducts | Excess reagent from the synthesis. | Can be visualized on TLC. Byproducts are often polar. | Aqueous workup. Column chromatography. |
| Solvent Residues | Trapped solvent from the reaction or workup (e.g., CH₂Cl₂, Ethyl Acetate). | ¹H NMR spectroscopy. | Concentration under high vacuum. |
| Hydrolysis/Degradation Products | Exposure to water or protic solvents during workup or purification.[4] | Appearance of new, often more polar, spots on TLC over time. | Perform purification quickly and under anhydrous conditions where possible. |
Q3: Which purification technique is best: flash chromatography or vacuum distillation?
The choice depends on the physical properties of your compound and its impurities. A logical workflow can help you decide.
Caption: Decision workflow for selecting a purification method.
-
Vacuum Distillation: This is the preferred method if the compound is thermally stable enough and the impurities are largely non-volatile (e.g., salts, polymeric material, or high-boiling point thioureas).[5] It is often faster and uses fewer solvents than chromatography. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
-
Flash Column Chromatography: This method is necessary when impurities have similar volatility to the product.[6][7] However, standard silica gel is slightly acidic and has a surface rich in hydroxyl groups, which can potentially degrade the isothiocyanate. Therefore, the chromatography should be performed efficiently and, if degradation is observed, with a deactivated stationary phase (e.g., silica gel treated with triethylamine).
Q4: How should I store the purified tetrahydropyran-4-ylmethyl isothiocyanate to ensure its long-term stability?
Isothiocyanates are sensitive to moisture and, to a lesser extent, light and heat.[2][4] Proper storage is critical to maintain purity.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[8]
-
Container: Use an amber glass vial with a tightly sealed cap that has a chemically resistant liner (e.g., PTFE).
-
Purity: Ensure the compound is free of residual solvents or acids, which can accelerate degradation.
Troubleshooting Guide
Problem: My purification yield is extremely low. Where did my product go?
Low yield is most often due to chemical degradation during the workup or purification process.
Caption: Troubleshooting logic for low purification yields.
-
Scenario 1: Loss during Chromatography. If you observe significant streaking on your TLC plates or a large amount of material that does not elute from the column, your compound is likely degrading on the silica gel.
-
Solution: Before your next attempt, prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (v/v). This deactivates the acidic sites on the silica surface. Run the column as quickly as possible.
-
-
Scenario 2: Loss during Distillation. If the residue in the distillation flask is dark and tarry, thermal decomposition has likely occurred.
-
Solution: Ensure your vacuum is as high as possible to lower the boiling point. Use a well-controlled heating mantle and insulate the distillation head to ensure efficient distillation at the lowest possible temperature.
-
Problem: I've purified my compound, but NMR analysis shows a new set of peaks after a day.
This indicates product instability. The most common cause is the formation of a symmetrical thiourea from a reaction between your isothiocyanate and trace amounts of water, which first hydrolyzes the isothiocyanate to the primary amine, which then reacts with another molecule of isothiocyanate.
-
Immediate Action: Re-purify the material immediately if needed for an experiment.
-
Prevention: Review your storage protocol. Was the vial properly sealed? Was the solvent used for the NMR sample truly anhydrous? Isothiocyanates can be unstable in certain deuterated solvents, especially if they contain traces of acid or water.[4] Always use fresh, high-quality anhydrous solvents.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product of moderate polarity that is sensitive to prolonged exposure to silica gel.
-
Preparation of Neutralized Silica:
-
In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Create a slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for 5 minutes.
-
-
Column Packing:
-
Pack the column with the neutralized silica slurry. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude tetrahydropyran-4-ylmethyl isothiocyanate in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Elute the column with your chosen solvent system, gradually increasing polarity if necessary.
-
Monitor the fractions closely using TLC. The isothiocyanate group can be visualized with certain stains (e.g., potassium permanganate), but co-spotting with a reference sample is ideal.
-
-
Isolation:
-
Combine the pure fractions.
-
Concentrate the solvent using a rotary evaporator with the bath temperature kept below 35°C.
-
Place the resulting oil under high vacuum for at least one hour to remove residual solvents and any remaining triethylamine.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable compounds where impurities are non-volatile.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is completely dry.
-
Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a high-vacuum pump through a cold trap.
-
-
Procedure:
-
Place the crude product into the distillation flask.
-
Slowly apply vacuum, ensuring any initial outgassing is controlled.
-
Once at maximum vacuum, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills over at a constant temperature and pressure. The boiling point will depend on the vacuum level.
-
-
Completion:
-
Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air to prevent accidents.
-
Transfer the purified, colorless liquid to a pre-weighed storage vial under an inert atmosphere.
-
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. [Link]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
SAFETY DATA SHEET for Tetrahydro-4H-pyran-4-one. [Link]
-
SDS for a related fragrance compound. [Link]
-
General procedure for the synthesis of isothiocyanates. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds. [Link]
-
Preparation of isothiocyanates. [Link]
- Method of extraction of isothiocyan
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPAR
-
Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Improving yield of thiourea formation with steric isothiocyanates
Topic: Improving Yield of Thiourea Formation with Steric Isothiocyanates
Ticket ID: THIO-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
You are encountering low yields or stalled reactions when coupling sterically bulky amines with isothiocyanates (ITCs). Standard textbook protocols (ethanol reflux) often fail here because the activation energy required to overcome the steric repulsion in the transition state is not met, or competitive decomposition pathways take over.
This guide moves beyond basic synthesis to provide thermodynamic forcing strategies and kinetic activation protocols specifically designed for "impossible" substrates (e.g., tert-butyl amines, ortho-substituted anilines, or adamantyl groups).
Module 1: Diagnostics & Mechanism
Q: Why is my reaction stalling despite refluxing for 24 hours?
A: The failure is likely kinetic, not thermodynamic. The formation of thiourea involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate. In sterically unencumbered systems, this is fast. However, with bulky groups (R-groups), the approach vector is blocked.
-
The Barrier: The transition state requires a specific geometry where the amine lone pair overlaps with the ITC
orbital. Bulky groups create severe van der Waals repulsions, raising the (activation energy). -
The Consequence: Extended heating in protic solvents (like EtOH) often leads to desulfurization (forming ureas) or hydrolysis of the ITC before the thiourea can form.
Visualizing the Problem
The following diagram illustrates the mechanistic bottleneck and the decision logic to overcome it.
Figure 1: Mechanistic pathway showing how steric hindrance diverts the reaction toward side products or stall states.
Module 2: Solvent & Catalyst Optimization (The Chemical Fix)
Q: Ethanol isn't working. What solvent system should I use?
A: Switch to Polar Aprotic Solvents and High-pKa Bases. Protic solvents (EtOH, MeOH) can solvate the amine lone pair via hydrogen bonding, slightly reducing its nucleophilicity. For hindered substrates, you need "naked" nucleophiles.
Recommended Solvent/Base Matrix
| Condition | Recommended Reagents | Rationale |
| Standard (Mild) | EtOH + Et | Fails for sterics. Solvation shells impede attack. |
| Optimized (Polar) | DMF or DMSO | Stabilizes the zwitterionic intermediate; leaves amine lone pair available. |
| High-Temp | Toluene or Xylene | Allows reflux >110°C to overcome activation barrier. |
| Catalyst | DBU (1.2 equiv) | Stronger base (pKa ~24.3) than Et |
Protocol A: High-Temperature DBU Method
Use this for moderately hindered substrates (e.g., ortho-substituted anilines).
-
Dissolve the amine (1.0 equiv) in Toluene (0.5 M concentration).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).
-
Add the Isothiocyanate (1.2 equiv).
-
Reflux (110°C) under inert atmosphere (
) for 6–12 hours. -
Workup: Cool to RT. If product precipitates, filter.[1] If not, evaporate toluene, redissolve in EtOAc, wash with 1M HCl (to remove DBU), then brine.
Module 3: Microwave Irradiation (The Kinetic Fix)
Q: Refluxing leads to decomposition. How do I speed this up?
A: Use Microwave (MW) Irradiation.[2][3]
MW heating is superior for sterically hindered thioureas because it provides rapid, uniform heating that can overcome the high
Protocol B: Microwave Synthesis
Use this for "impossible" substrates (e.g., tert-butyl amine + tert-butyl isothiocyanate).
-
Vessel: 10 mL microwave-safe crimp vial.
-
Reagents: Amine (1.0 mmol), Isothiocyanate (1.2 mmol).
-
Solvent: Ethanol (minimal volume, ~1-2 mL) OR Solvent-free (if liquid).
-
Parameters:
-
Temperature: 100–120°C
-
Power: Dynamic (Max 150W)
-
Time: 10–20 minutes (Hold time)
-
-
Post-Process: Cool to RT using compressed air (built-in to most reactors). The product often crystallizes directly upon cooling.
Module 4: Mechanochemistry (The Solvent-Free Fix)
Q: My reagents are solids and solubility is an issue. Can I do this solvent-free?
A: Yes, Mechanochemistry (Ball Milling) is often the most effective method for highly hindered thioureas. By grinding reagents together, you create localized zones of high pressure and friction (tribochemistry). This forces molecules into proximity, overcoming steric repulsion without the need for solvation shells that might otherwise shield the reactive centers [2].
Protocol C: Liquid-Assisted Grinding (LAG)
Best for green chemistry applications and extremely poor solubility.
-
Equipment: Planetary Ball Mill (e.g., Retsch MM400) or Mortar & Pestle (for small scale).
-
Jar: Stainless steel (10 mL).
-
Ball: Single stainless steel ball (10–15 mm).
-
Reagents: Weigh Amine (1.0 equiv) and ITC (1.0 equiv) directly into the jar.
-
LAG Agent: Add 20–50
L of MeOH or DMF (catalytic solvent helps mass transfer). -
Grinding:
-
Frequency: 25–30 Hz
-
Time: 20–40 minutes
-
-
Workup: Scrape out the solid. Wash with water/ether to remove trace starting materials. Yields are often quantitative.
Module 5: Troubleshooting Flowchart
Use the following logic to determine your next experimental step.
Figure 2: Troubleshooting logic for optimizing reaction conditions based on failure mode.
References
-
Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas. Source: European Journal of Medicinal Chemistry (2013).[4] Context: Demonstrates reduction of reaction times from 12h to 10min using MW irradiation.
-
Mechanochemical synthesis of thioureas, ureas and guanidines. Source: Beilstein Journal of Organic Chemistry (2017).[5] Context: Definitive guide on solvent-free grinding for quantitative yields of hindered thioureas.
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization. Source: RSC Advances (2021). Context: Validates the use of DBU as a superior catalyst for sulfur-nitrogen coupling reactions.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. papersflow.ai [papersflow.ai]
- 3. asianpubs.org [asianpubs.org]
- 4. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Oxane Isothiocyanate Coupling Reactions
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the optimization of solvent systems for oxane isothiocyanate coupling. My aim is to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
This guide is structured to provide rapid access to troubleshooting solutions and foundational knowledge for successful coupling reactions.
I. Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the planning and execution of oxane isothiocyanate coupling reactions.
Q1: What is the most critical factor to consider when selecting a solvent for an oxane isothiocyanate coupling reaction?
A1: The most critical factor is the solvent's polarity. The reaction between an isothiocyanate and an amine to form a thiourea involves nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are generally preferred.[1][2] These solvents can effectively solvate the charged transition state, thereby accelerating the reaction rate and often leading to higher yields.[1] In contrast, nonpolar solvents may result in slow or incomplete reactions.
Q2: Can I use a protic solvent like ethanol or water for my coupling reaction?
A2: While some reactions can proceed in protic solvents, they are generally not the first choice for isothiocyanate couplings. Protic solvents can hydrogen bond with the amine nucleophile, which can decrease its reactivity.[3] Furthermore, isothiocyanates can exhibit instability in aqueous or protic media, potentially leading to hydrolysis and other side reactions, especially with changes in pH or elevated temperatures.[4][5][6] However, in some green chemistry applications, aqueous solvent systems have been successfully employed, often with microwave assistance to drive the reaction.[7][8]
Q3: My oxane-containing starting material has poor solubility in common polar aprotic solvents. What are my options?
A3: Solubility issues with complex substrates like those containing an oxane moiety are a common challenge. A first approach is to try a solvent mixture. For instance, a mixture of a highly polar solvent like DMF or DMSO with a less polar co-solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) can enhance solubility while maintaining a sufficiently polar environment for the reaction to proceed.[9] Gentle heating can also improve solubility, but it is crucial to monitor for any degradation of the isothiocyanate.
Q4: How does the choice of base affect the reaction in different solvents?
A4: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be beneficial, particularly when reacting an amine salt.[10] The base deprotonates the amine salt to generate the free amine, which is the active nucleophile. The effectiveness of the base is also solvent-dependent. In less polar solvents, a stronger base might be required to achieve sufficient deprotonation.
Q5: Are there any known side reactions I should be aware of, and how are they influenced by the solvent?
A5: A common side reaction is the formation of guanidines, which can occur if the initially formed thiourea reacts further, especially in the presence of excess amine or certain activating agents.[11][12] The choice of solvent can influence the rate of this side reaction. Another potential issue is the degradation of the isothiocyanate itself, which can be more pronounced in certain solvents, especially under prolonged heating or in the presence of nucleophilic impurities.[6] Additionally, the thiocyanate anion is an ambident nucleophile, and while less common in this context, the choice of solvent can influence the ratio of thiocyanate to isothiocyanate formation during the synthesis of the isothiocyanate precursor.[13]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Solubility of Reactants | 1. Try a solvent mixture (e.g., DMF/DCM, DMSO/THF). 2. Gently heat the reaction mixture (monitor for degradation). | A co-solvent can disrupt crystal lattice forces and improve solvation of the oxane-containing substrate.[9] Increased temperature enhances solubility and reaction kinetics. |
| Insufficiently Reactive Amine | 1. Add a non-nucleophilic base (e.g., TEA, DIPEA) if using an amine salt. 2. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).[1] | The free amine is the active nucleophile; a base is required to deprotonate an amine salt.[10] Highly polar solvents stabilize the charged transition state, accelerating the reaction.[2] |
| Degraded Isothiocyanate | 1. Use freshly prepared or purified isothiocyanate. 2. Avoid prolonged heating. 3. Ensure anhydrous reaction conditions. | Isothiocyanates can be sensitive to moisture and heat, leading to hydrolysis and other degradation pathways.[6] |
| Incorrect Solvent Polarity | Switch to a more polar aprotic solvent like DMF or DMSO.[1] | The reaction proceeds through a polar transition state that is stabilized by polar solvents, leading to faster reaction rates.[2] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Guanidinylation | 1. Use a stoichiometric amount of the amine. 2. Lower the reaction temperature. | Excess amine can react with the thiourea product to form a guanidine.[11][12] This subsequent reaction is typically slower and can be minimized at lower temperatures. |
| Hydrolysis of Isothiocyanate | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the isothiocyanate to form an unstable carbamic acid, which decomposes.[6] |
| Reaction with Solvent | 1. Avoid nucleophilic solvents if possible. 2. If a nucleophilic solvent is necessary for solubility, use lower temperatures and shorter reaction times. | Some solvents, particularly those with nucleophilic functional groups, can potentially react with the highly electrophilic isothiocyanate. |
Problem 3: Difficult Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is Highly Polar | 1. Use a more polar eluent system for column chromatography. 2. Consider reverse-phase chromatography if the product is water-soluble. | The thiourea product is often significantly more polar than the starting materials. |
| Product Co-elutes with a Byproduct | 1. Adjust the solvent system for chromatography to improve separation. 2. Consider recrystallization as an alternative purification method.[1] | Fine-tuning the mobile phase polarity can enhance the differential partitioning of closely related compounds on the stationary phase.[1] |
III. Detailed Experimental Protocol: Synthesis of an Oxane-Thiourea Derivative
This protocol provides a general framework for the coupling of an oxane isothiocyanate with a primary amine.
Step 1: Reagent Preparation and Solvent Selection
-
Ensure the oxane isothiocyanate and the primary amine are of high purity.
-
Select a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile). A table of solvent properties is provided below for reference.
-
Dry the chosen solvent over molecular sieves if not using a commercially available anhydrous grade.
Step 2: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.[1]
-
If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Stir the solution at room temperature for 10-15 minutes.
Step 3: Coupling Reaction
-
Dissolve the oxane isothiocyanate (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the isothiocyanate solution dropwise to the stirring amine solution at room temperature.[1] The reaction is often exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.[1]
Step 4: Work-up and Purification
-
Once the reaction is complete, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.[1]
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol.[1]
IV. Key Data Summary: Solvent Properties
The choice of solvent is paramount for a successful coupling reaction. This table summarizes the properties of common solvents.
| Solvent | Dielectric Constant (ε)[14] | Dipole Moment (μ, D)[15] | Type[3] |
| Dimethyl Sulfoxide (DMSO) | 49.0 | 4.1 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 37.0 | 3.86 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 3.44 | Polar Aprotic |
| Dichloromethane (DCM) | 9.1 | 1.14 | "Borderline" Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | "Borderline" Polar Aprotic |
| Ethyl Acetate | 6.02 | 1.88 | "Borderline" Polar Aprotic |
| Toluene | 2.38 | 0.31 | Nonpolar |
| Hexane | 1.9 | 0.08 | Nonpolar |
| Methanol | 33.0 | 2.87 | Polar Protic |
| Ethanol | 25.0 | 1.66 | Polar Protic |
| Water | 80.0 | 1.87 | Polar Protic |
V. Visual Guides
Experimental Workflow for Oxane Isothiocyanate Coupling
Caption: A decision tree for troubleshooting low-yield oxane isothiocyanate coupling reactions.
VI. References
-
Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry. Retrieved February 7, 2024, from [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. Retrieved February 7, 2024, from [Link]
-
Song, F., Verheust, Y., Sampers, I., & Raes, K. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872.
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved February 7, 2024, from [Link]
-
De Nicola, G. R., Montaut, S., Rollin, P., Nyegue, M., Menut, C., Iori, R., & Tatibouët, A. (2021). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Molecules, 26(11), 3358.
-
COMMON SOLVENT PROPERTIES. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved February 7, 2024, from [Link]
-
Physical properties of some common organic solvents. (n.d.). Oregon State University. Retrieved February 7, 2024, from [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? (2024). Reddit. Retrieved February 7, 2024, from [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2023). Taylor & Francis Online. Retrieved February 7, 2024, from [Link]
-
Optimization of the solvent parameter for the model reaction. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. (2022). ChemRxiv. Retrieved February 7, 2024, from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2024, from [Link]
-
Mild conversion of primary amine to isothiocyanate? (2016). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Optimization of the Temperature, Solvent, and Additive. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. (2023). Organic Letters. Retrieved February 7, 2024, from [Link]
-
A One-Pot Approach to Pyridyl Isothiocyanates from Amines. (2014). Molecules. Retrieved February 7, 2024, from [Link]
-
Optimization for alkyl isothiocyanates. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. (2023). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Synthesis. Retrieved February 7, 2024, from [Link]
-
Process for converting primary amines to isothiocyanates. (1967). Google Patents. Retrieved February 7, 2024, from
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Isothiocyanate. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Reaction of isothiocyanate. (2023). Reddit. Retrieved February 7, 2024, from [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved February 7, 2024, from [Link]
-
(PDF) Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Troubleshooting a C–N Coupling Reaction. (2026). Reddit. Retrieved February 7, 2024, from [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2001). Journal of Agricultural and Food Chemistry.
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved February 7, 2024, from [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis.
-
Symmetric Guanidine Synthesis. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. Retrieved February 7, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 5. thaiscience.info [thaiscience.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 15. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
IR spectrum characteristic peaks for tetrahydropyran isothiocyanate
An In-Depth Guide to the Infrared Spectrum of Tetrahydropyran Isothiocyanate: A Comparative Analysis for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of modern drug discovery and organic synthesis, the precise identification of molecular structures is paramount. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint." This guide offers a detailed exploration of the characteristic infrared (IR) absorption peaks for tetrahydropyran isothiocyanate, a molecule of interest due to its combination of a versatile heterocyclic scaffold (tetrahydropyran) and a reactive functional group (isothiocyanate).
This document is designed for researchers and scientists. It moves beyond a simple catalog of peaks to explain the vibrational origins of the spectrum, compares it with relevant chemical analogs, and provides a validated experimental protocol for obtaining high-quality data.
Deconstructing the Molecule: Predicting the IR Spectrum
The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The spectrum of tetrahydropyran isothiocyanate is best understood by considering the contributions of its two primary structural components: the tetrahydropyran (THP) ring and the isothiocyanate (-N=C=S) group . The final spectrum is a superposition of the absorption bands from each part.
The Isothiocyanate (-N=C=S) Signature: An Unmistakable Peak
The isothiocyanate functional group is an exceptional chromophore in the mid-infrared region. Its defining feature is an intense and sharp absorption band arising from the asymmetric stretching vibration of the -N=C=S cumulene system.[1][2]
-
ν_as(N=C=S) Asymmetric Stretch (2000 - 2200 cm⁻¹): This is the most characteristic peak for any isothiocyanate. Its high intensity is due to the large change in dipole moment during the vibration. For an aliphatic isothiocyanate like the tetrahydropyran derivative, this peak is typically expected in the upper end of the range, around 2100-2200 cm⁻¹ . The absence of conjugation with an aromatic system, which can lower the frequency, places it here.[3] The sharpness and intensity of this band make it an excellent diagnostic tool for confirming the presence of the -NCS group.
The Tetrahydropyran (THP) Ring Fingerprint
The saturated heterocyclic THP ring provides a series of absorptions characteristic of aliphatic ethers and alkanes.[4][5]
-
ν(C-H) Aliphatic Stretches (2850 - 3000 cm⁻¹): Like all alkanes, the THP ring will exhibit strong C-H stretching bands just below 3000 cm⁻¹. Multiple peaks are expected, corresponding to the symmetric and asymmetric stretching of the various CH₂ groups in the ring.[2]
-
δ(CH₂) Scissoring/Bending (approx. 1450 - 1470 cm⁻¹): These medium-intensity bands are due to the bending vibrations of the methylene groups within the ring structure.
-
ν(C-O-C) Ether Stretch (approx. 1050 - 1150 cm⁻¹): The stretching of the C-O-C ether linkage within the THP ring gives rise to a strong and prominent band. This is a key identifier for the cyclic ether functionality.[2][4] The NIST reference spectrum for tetrahydropyran shows a very strong absorption in this region.[4]
The following diagram illustrates the relationship between the molecule's functional components and their expected IR absorption regions.
Caption: Mapping of functional groups in tetrahydropyran isothiocyanate to their IR regions.
Comparative Analysis: Context is Key
To fully appreciate the spectrum, it is instructive to compare the expected peaks for tetrahydropyran isothiocyanate with those of its parent heterocycle (tetrahydropyran) and a structurally different isothiocyanate (allyl isothiocyanate). This comparison highlights the unique contribution of each part of the molecule.
| Vibrational Mode | Tetrahydropyran (Parent)[4][6] | Allyl Isothiocyanate (Comparative Alkene)[7] | Tetrahydropyran Isothiocyanate (Predicted) | Causality and Insight |
| -N=C=S Asymmetric Stretch | Absent | ~2050 - 2150 cm⁻¹ (Strong, Sharp) | ~2100 - 2200 cm⁻¹ (Strong, Sharp) | The defining peak for the isothiocyanate group. Its presence is the primary confirmation of a successful synthesis. The position is sensitive to the electronic nature of the attached group. |
| =C-H Stretch (sp²) | Absent | ~3010 - 3090 cm⁻¹ (Medium) | Absent | The presence of these peaks above 3000 cm⁻¹ would indicate alkene or aromatic impurities. Tetrahydropyran isothiocyanate should only have sp³ C-H stretches. |
| -C-H Stretch (sp³) | 2850 - 2960 cm⁻¹ (Strong) | ~2850 - 2950 cm⁻¹ (Medium) | 2850 - 2960 cm⁻¹ (Strong) | These peaks confirm the saturated aliphatic nature of the tetrahydropyran ring. Their intensity will be greater than in allyl isothiocyanate due to the higher number of CH₂ groups. |
| C=C Stretch | Absent | ~1640 cm⁻¹ (Variable) | Absent | The absence of this peak confirms the saturation of the cyclic structure. |
| C-O-C Asymmetric Stretch | ~1090 cm⁻¹ (Very Strong) | Absent | ~1050 - 1150 cm⁻¹ (Strong) | This strong band is the signature of the ether linkage within the THP ring and is a critical piece of evidence for the integrity of the heterocyclic scaffold. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum with ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like tetrahydropyran isothiocyanate due to its minimal sample preparation and ease of use.[8][9] The following protocol outlines a self-validating system for acquiring a reliable spectrum.
Instrumentation
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Agilent Cary 630)
-
Single-reflection Diamond or Germanium ATR accessory
Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer has been powered on and stable for at least 30 minutes to allow the IR source and detector to equilibrate.
-
ATR Crystal Cleaning (Pre-measurement):
-
Rationale: To prevent cross-contamination and ensure the background spectrum is accurate.
-
Procedure: Thoroughly wipe the ATR crystal surface with a lint-free wipe (e.g., Kimwipe) soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This is the most critical step for data integrity. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.[10]
-
Procedure: With the clean, empty ATR crystal in place, initiate a background scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: To ensure optimal contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample effectively.[8][11]
-
Procedure: Place a single drop (approximately 5-10 µL) of tetrahydropyran isothiocyanate directly onto the center of the ATR crystal.[12] If the sample is viscous, ensure it fully covers the crystal.
-
-
Sample Spectrum Acquisition:
-
Rationale: This measures the infrared absorption of the sample itself.
-
Procedure: Using the same scan parameters as the background (16-32 scans, 4 cm⁻¹ resolution), initiate the sample scan. The software will automatically ratio the sample scan against the stored background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Procedure: Label the significant peaks, paying close attention to the expected regions detailed in the table above. Confirm the presence of the intense -N=C=S peak and the characteristic C-O-C and C-H stretches of the THP ring.
-
-
ATR Crystal Cleaning (Post-measurement):
-
Rationale: To prepare the instrument for the next user and prevent damage to the crystal.
-
Procedure: Wipe the sample off the crystal using a lint-free wipe. Perform a final clean with isopropanol or ethanol and verify cleanliness by running a live scan and ensuring no sample peaks remain.[10]
-
The following diagram visualizes this experimental workflow.
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A Comparative Guide to the Mass Spectrometry Fragmentation of Tetrahydropyran-4-ylmethyl Derivatives
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation behaviors of tetrahydropyran-4-ylmethyl derivatives, a common structural motif in pharmaceuticals and natural products. We will explore the divergent fragmentation pathways induced by Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers, scientists, and drug development professionals the insights needed to select the appropriate analytical strategy and accurately interpret the resulting mass spectra for robust structural elucidation.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. The 4-substituted THP, particularly the tetrahydropyran-4-ylmethyl framework, serves as a versatile linker or core element in numerous drug candidates. Understanding the gas-phase behavior of these molecules under mass spectrometric analysis is paramount for applications ranging from metabolite identification and impurity profiling to the structural confirmation of novel chemical entities.
The choice of ionization technique fundamentally dictates the type and extent of fragmentation observed. This guide will compare two of the most prevalent methods: the high-energy, classical Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the soft, solution-based Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography and tandem mass spectrometry (LC-MS/MS).
Foundational Principles of Fragmentation in Cyclic Ethers
The fragmentation of cyclic ethers like tetrahydropyran is governed by a set of well-established chemical principles. The location of the initial charge—whether a radical cation from electron removal in EI or a protonated site in ESI—initiates a cascade of reactions.
Key fragmentation mechanisms include:
-
α-Cleavage: The homolytic cleavage of a bond adjacent to the heteroatom (oxygen). This is a dominant pathway in the odd-electron molecular ions generated by EI.[1][2]
-
Inductive Cleavage: The heterolytic cleavage of a bond driven by the electronegativity of a heteroatom, common in both EI and the even-electron ions of ESI.[1][3]
-
Ring-Opening Reactions: Often initiated by α-cleavage, this process transforms the cyclic structure into a linear radical cation, which can then undergo further fragmentation.
-
Rearrangements: Hydrogen shifts, such as the McLafferty rearrangement, and other pericyclic reactions can occur, leading to the formation of stable neutral molecules and fragment ions.[4]
-
Transannular Cleavage: A process where the ring is cleaved across its structure in a single step, which is more likely in multi-functionalized cyclic ethers.[1]
For six-membered rings like tetrahydropyran, these rules allow for the prediction of characteristic fragmentation patterns that provide structural clues.[5]
Comparative Analysis of Fragmentation Pathways
The structural information gleaned from a mass spectrum is intrinsically linked to the ionization method employed. Here, we contrast the fragmentation of a model compound, (tetrahydropyran-4-yl)methanamine , under EI and ESI conditions.
Electron Ionization (EI-MS): A High-Energy Approach
EI involves bombarding the analyte with high-energy electrons (~70 eV), leading to the formation of an energetically unstable molecular ion (M•+) that readily undergoes extensive fragmentation.[6] Consequently, the molecular ion peak in the spectra of cyclic ethers may be weak or entirely absent.[7]
Characteristic EI Fragmentation Pathways:
-
α-Cleavage and Ring Opening: The initial radical cation readily undergoes cleavage of the C2-C3 or C5-C6 bonds, leading to a ring-opened intermediate.
-
Loss of the Side Chain: Cleavage of the C4-CH2 bond is a prominent pathway, resulting in the loss of a •CH2NH2 radical (m/z 30) and the formation of a stable tetrahydropyranyl cation at m/z 85.
-
Formation of Oxonium Ions: Subsequent fragmentation of the ring often leads to the formation of stable, oxygen-containing cations. For tetrahydropyran itself, fragment clusters around m/z 41 are characteristic.[8]
-
Formation of the Base Peak: For (tetrahydropyran-4-yl)methanamine, the most favorable fragmentation is cleavage of the bond β to the nitrogen and α to the ring, yielding a highly stable iminium ion at m/z 30 ([CH2=NH2]+), which typically forms the base peak.
Figure 1: Simplified EI fragmentation pathway for (tetrahydropyran-4-yl)methanamine.
Electrospray Ionization (ESI-MS/MS): A Controlled Fragmentation
ESI is a soft ionization technique that generates even-electron ions, typically protonated molecules [M+H]+, with low internal energy.[3] Fragmentation is minimal in the source and is instead induced in a controlled manner using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting spectra are often simpler and easier to interpret than EI spectra.[9][10]
Characteristic ESI-MS/MS Fragmentation Pathways for [M+H]+:
-
Protonation Site: The initial protonation is likely to occur at one of two sites: the ether oxygen or the more basic amino nitrogen. The fragmentation pathway is highly dependent on this initial protonation site.
-
Loss of Ammonia (NH3): If protonation occurs on the nitrogen, a common pathway is the loss of a neutral ammonia molecule (17 Da), leading to a fragment ion at m/z 99. This is an example of an inductive cleavage assisted by β-hydrogen removal.[3]
-
Ring Opening/Cleavage: Protonation of the ether oxygen can weaken the C-O bonds, initiating a ring-opening cascade. This can lead to the formation of a characteristic ion at m/z 81 via the loss of water (from the opened ring) and the side chain. Another possibility is the formation of the m/z 99 ion through a concerted mechanism.
Figure 2: Potential ESI-MS/MS fragmentation pathways for protonated (tetrahydropyran-4-yl)methanamine.
Comparative Data Summary
The table below summarizes the key distinctions in the mass spectrometric analysis of a tetrahydropyran-4-ylmethyl derivative using EI and ESI techniques.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High (~70 eV) | Low (Soft Ionization) |
| Precursor Ion | Radical Cation (M•+) | Even-Electron Ion ([M+H]+ or [M-H]-) |
| Molecular Ion | Often weak or absent | Strong and typically the base peak in MS1 |
| Fragmentation | Extensive, complex, occurs in the source | Controlled (CID), simpler, predictable pathways |
| Primary Driver | Radical site initiation (α-cleavage) | Charge site initiation (proton-driven) |
| Key Fragments | Dominated by small, stable ions (e.g., m/z 30) | Dominated by neutral losses (e.g., NH3, H2O) |
| Typical Interface | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Primary Use Case | Library matching, volatile compounds | Structural elucidation, non-volatile compounds |
Experimental Protocols
To ensure reproducibility and generate high-quality data, adherence to validated protocols is essential. The following sections provide standardized workflows for both GC-EI-MS and LC-ESI-MS/MS.
Protocol: GC-EI-MS Analysis
This protocol is designed for the analysis of a derivatized or sufficiently volatile tetrahydropyran-4-ylmethyl derivative.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
If the compound contains polar functional groups (e.g., -NH2, -OH), derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.
-
-
GC-MS Instrument Settings:
-
Injector: Splitless mode, 250 °C.
-
GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280 °C.
-
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 30-400.
-
Scan Speed: 2 scans/sec.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum and identify the molecular ion (if present).
-
Compare the fragmentation pattern to known mechanisms and spectral libraries (e.g., NIST).
-
Protocol: LC-ESI-MS/MS Analysis
This protocol is suitable for a wide range of tetrahydropyran-4-ylmethyl derivatives, particularly those analyzed in drug discovery and metabolism studies.
Figure 3: Standard experimental workflow for LC-ESI-MS/MS analysis.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC Instrument Settings:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Detector Settings (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N2) Flow: 800 L/hr at 400 °C.
-
MS1 Scan: m/z 50-500 to identify the [M+H]+ precursor ion.
-
MS2 Product Ion Scan: Isolate the [M+H]+ ion and apply a ramp of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Extract the MS/MS spectrum for the precursor ion of interest.
-
Propose fragmentation pathways based on observed neutral losses and product ions.
-
Conclusion and Recommendations
The mass spectrometric fragmentation of tetrahydropyran-4-ylmethyl derivatives is highly dependent on the ionization technique employed.
-
EI-MS is a powerful tool for analyzing volatile derivatives, providing complex but highly reproducible fragmentation patterns that are ideal for matching against established spectral libraries. Its strength lies in confirmation of known structures.
-
ESI-MS/MS is the superior choice for the de novo structural elucidation of a broader range of derivatives, including polar and non-volatile compounds. The controlled, predictable fragmentation of even-electron ions provides clearer, more direct evidence of molecular structure, neutral losses, and substituent identity.
For researchers in drug development, a dual-pronged approach is often most effective. ESI-MS/MS provides the primary means of identifying and structurally characterizing metabolites and impurities, while GC-EI-MS can be invaluable for analyzing volatile starting materials or certain degradation products. A thorough understanding of the principles outlined in this guide will empower scientists to confidently interpret their data and make informed decisions in their research endeavors.
References
-
Battin-Leclerc, F., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 23(6), 1129-1140. [Link]
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]
-
Fisher, E. R., & Armentrout, P. B. (1991). Reactivity of Cl–P+–Cl toward cyclic organic ethers. Journal of the American Society for Mass Spectrometry, 2(5), 419-432. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Ethers. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
Gray, R. T., et al. (1977). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, (2), 206-213. [Link]
-
Thevis, M., et al. (2007). Characteristic fragment ions of compounds 7, 10, 11 and 12 after EI-MS analysis. ResearchGate. [Link]
-
Naidoo, D., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 12(11), 2585-2597. [Link]
-
Kertesz, V. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 20(24), 2563-2591. [Link]
-
Hesse, M., et al. (2008). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry of Organic Compounds. Wiley-VCH. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 36-72. [Link]
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454. [Link]
-
Ma, B., et al. (2009). A fragmentation study of podophyllotoxin and its 4'-demethyl-4beta-substituted derivatives by electrospray ionization ion-trap time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1593-1604. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. chem.colorado.edu. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Han, B., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 723. [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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- 4. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]
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A Comparative Guide to the Polarity of Tetrahydropyran-4-ylmethyl Isothiocyanate and Cyclohexylmethyl Isothiocyanate
This guide provides an in-depth comparison of the molecular polarity of tetrahydropyran-4-ylmethyl isothiocyanate and cyclohexylmethyl isothiocyanate. Understanding the polarity of these compounds is critical for researchers in drug development and medicinal chemistry, as it influences crucial properties such as solubility, membrane permeability, and interaction with biological targets. This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive analysis.
Part 1: Theoretical Framework: The Impact of a Heteroatom on Molecular Polarity
The fundamental difference between tetrahydropyran-4-ylmethyl isothiocyanate and its cyclohexane analogue lies in the core ring structure. The tetrahydropyran (THP) ring contains an oxygen atom, a heteroatom, in place of a methylene (-CH₂) group found in the cyclohexane ring.[1][2] This seemingly minor substitution has profound effects on the molecule's electronic properties and overall polarity.
The Role of Electronegativity
Polarity in a molecule arises from the uneven distribution of electron density, which is primarily dictated by the electronegativity of its constituent atoms. Electronegativity is the measure of an atom's ability to attract shared electrons in a chemical bond.[3] Oxygen is significantly more electronegative than carbon (Pauling scale value of ~3.44 for oxygen vs. ~2.55 for carbon).[3][4]
In the tetrahydropyran ring, the C-O-C ether linkage creates permanent bond dipoles. The oxygen atom draws electron density away from the adjacent carbon atoms, resulting in a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the carbons.[5][6] These individual bond dipoles sum up to give the entire tetrahydropyran molecule a significant net dipole moment.[7][8]
Conversely, cyclohexane is a nonpolar hydrocarbon.[9] It consists solely of carbon-carbon and carbon-hydrogen bonds, which have minimal electronegativity differences. Furthermore, the highly symmetrical chair conformation of the cyclohexane ring ensures that any minor bond dipoles cancel each other out, resulting in a net dipole moment of zero.[8][10]
The Isothiocyanate Functional Group
Both molecules feature a methyl isothiocyanate (-CH₂NCS) substituent. The isothiocyanate group (-N=C=S) is itself polar due to the differences in electronegativity between nitrogen, carbon, and sulfur.[11] This functional group contributes to the overall polarity of both molecules. However, the primary determinant of the comparative polarity remains the nature of the six-membered ring to which this group is attached.
Part 2: Comparative Physicochemical Data
The polarity of a molecule can be quantified through various physicochemical parameters, most notably the dipole moment and the partition coefficient (logP).
-
Dipole Moment (μ): A measure of the separation of positive and negative charges in a molecule. A higher dipole moment indicates greater polarity.
-
LogP (Octanol-Water Partition Coefficient): A measure of a compound's hydrophobicity. A lower logP value indicates greater hydrophilicity and, therefore, higher polarity.[12]
The table below compares these key parameters for the parent ring structures.
| Property | Tetrahydropyran (THP) | Cyclohexane | Justification for Polarity Difference |
| Molecular Structure | C₅H₁₀O | C₆H₁₂ | Presence of an electronegative oxygen heteroatom in the THP ring. |
| Dipole Moment (Debye) | ~1.75 D[9] | 0 D[10] | The asymmetrical charge distribution caused by the C-O-C linkage in THP results in a permanent dipole moment. Cyclohexane's symmetry leads to the cancellation of bond dipoles. |
| LogP | ~0.9[13] | ~3.44[14] | The lower logP of THP indicates it is significantly less hydrophobic and more polar than cyclohexane. |
| Water Solubility | 80.2 g/L[13] | 0.055 g/L | The polar nature of THP allows for more favorable interactions with polar water molecules, leading to much higher solubility. |
Based on this data, the tetrahydropyran moiety imparts a significantly more polar character than the cyclohexane moiety. Consequently, tetrahydropyran-4-ylmethyl isothiocyanate is predicted to be a more polar molecule than cyclohexylmethyl isothiocyanate.
Part 3: Experimental Verification via Reverse-Phase HPLC
A standard and reliable method to experimentally verify the relative polarity of these two compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity.
-
Less polar (more hydrophobic) compounds have a stronger affinity for the nonpolar stationary phase and will be retained longer, resulting in a longer retention time (tᵣ) .
-
More polar (more hydrophilic) compounds have a stronger affinity for the polar mobile phase and will pass through the column more quickly, resulting in a shorter retention time (tᵣ) .
Therefore, we expect tetrahydropyran-4-ylmethyl isothiocyanate to have a shorter retention time than cyclohexylmethyl isothiocyanate under identical RP-HPLC conditions.
Detailed Experimental Protocol
Objective: To determine the relative polarity of tetrahydropyran-4-ylmethyl isothiocyanate and cyclohexylmethyl isothiocyanate by comparing their retention times using RP-HPLC.
1. Materials and Reagents:
-
Tetrahydropyran-4-ylmethyl isothiocyanate
-
Cyclohexylmethyl isothiocyanate
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard Solution Preparation:
-
Accurately weigh and dissolve each compound in acetonitrile to prepare 1 mg/mL stock solutions.
-
Prepare working solutions by diluting the stock solutions to 100 µg/mL with the mobile phase.
3. HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scan for an optimal wavelength or use a standard wavelength for isothiocyanates (e.g., 245 nm).
-
Run Time: 15 minutes or until both peaks have eluted.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the cyclohexylmethyl isothiocyanate working solution and record the chromatogram and retention time.
-
Inject the tetrahydropyran-4-ylmethyl isothiocyanate working solution and record the chromatogram and retention time.
-
Perform each injection in triplicate to ensure reproducibility.
5. Data Analysis and Expected Results:
-
Calculate the average retention time for each compound.
-
Expected Result: The average retention time for tetrahydropyran-4-ylmethyl isothiocyanate will be significantly shorter than that for cyclohexylmethyl isothiocyanate. This result provides empirical evidence that the tetrahydropyran derivative is the more polar of the two.
Conclusion
References
- Soundararajan, S., & Anantakrishnan, S. V. (1953). Dipole moments of tetrahydropyran and dihydropyran. Proceedings of the Indian Academy of Sciences - Section A, 37, 594-600.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is logP quite a bit lower in cyclohexane than in hexane?. Retrieved from [Link]
- Ishida, H., et al. (2014). The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. Journal of the American Chemical Society, 136(48), 16861–16868.
-
Honeywell. (n.d.). Dipole Moment. Retrieved from [Link]
-
Chemsrc. (2025). Tetrahydropyran | CAS#:142-68-7. Retrieved from [Link]
-
Soundararajan, S. (1953). Dipole moments of tetrahydropyran and dihydropyran. Semantic Scholar. Retrieved from [Link]
- Rogers, M. T., & Canon, J. M. (1952). ELECTRIC DIPOLE MOMENTS OF SOME DISUBSTITUTED CYCLOHEXANE DERIVATIVES IN THE VAPOR STATE. The Journal of Physical Chemistry, 56(1), 133-135.
- Comelli, F., et al. (2012). Dipole moments of isomeric alkoxyalcohols in cyclohexane. Comparison of Hedestrand and Fröhlich procedures with a new formula. Physical Chemistry Chemical Physics, 14(44), 15347-15354.
-
Filo. (2025). Does trans 4 dichlorocyclohexane have a dipole moment? Explain. Retrieved from [Link]
- Lorendeau, D., et al. (2020). Structures and calculated LogP (CLogP) values of cyclohexane derivatives of verapamil. International Journal of Molecular Sciences, 21(22), 8569.
-
Stenutz, R. (n.d.). THP. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8078, Cyclohexane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Cyclohexylmethyl isothiocyanate. Retrieved from [Link]
-
Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane (CAS 110-82-7). Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Imperial College London. (n.d.). Cycloalkanes with one heteroatom. Retrieved from [Link]
-
Oreate AI Blog. (2025). Is Oxygen More Electronegative than Carbon. Retrieved from [Link]
-
askIITians. (2025). Why is the electronegativity of oxygen greater than of carbon?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, fluoro- (CAS 372-46-3). Retrieved from [Link]
-
ResearchGate. (2025). Physical Properties of Tetrahydropyran and Its Applications | Request PDF. Retrieved from [Link]
-
Study.com. (n.d.). Since oxygen is more electronegative than carbon, a carbonyl group is polar. True False. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]
-
ResearchGate. (n.d.). Geometrical structures of tetrahydropyran, cyclohexane and 1,4-dioxane molecules. Retrieved from [Link]
-
YouTube. (2024). isothiocyanate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electronegativity. Retrieved from [Link]
-
Quora. (2019). Which one is more hydrophobic, aliphatic or aromatic?. Retrieved from [Link]
- Google Patents. (n.d.). CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method.
-
Royal Society of Chemistry. (n.d.). Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Isothiocyanates. Retrieved from [Link]
-
ACS Publications. (2026). Reversible Three Species Photoisomerization of Substituted 1,2-Dihydro-1,2-azaborinines. Retrieved from [Link]
Sources
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: LogP of Oxane vs. Cyclohexane Isothiocyanates
The following technical guide provides an in-depth comparison of the lipophilicity (LogP) profiles of Oxane (Tetrahydropyran) and Cyclohexane isothiocyanates. This analysis is designed for medicinal chemists and formulation scientists optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Executive Summary
In fragment-based drug discovery (FBDD), the isothiocyanate (–NCS) moiety serves as a potent electrophile for covalent tagging. However, the lipophilicity of the scaffold bearing this group dictates its bioavailability and non-specific binding.
This guide compares Cyclohexyl isothiocyanate (a standard lipophilic reference) against its bioisostere, 4-Isothiocyanatotetrahydropyran (an oxane derivative).
-
Core Finding: Replacing the C-4 methylene (–CH₂–) of the cyclohexane ring with an ether oxygen (–O–) typically reduces the LogP by 1.0 – 1.5 log units .
-
Strategic Value: This "ether switch" improves aqueous solubility and metabolic stability without significantly altering the steric volume of the molecule, making the oxane analog a superior candidate for lowering lipophilicity in lead optimization.
Structural & Physicochemical Analysis[1][2]
The transition from a carbocyclic cyclohexane to a heterocyclic tetrahydropyran (oxane) introduces a hydrogen bond acceptor (HBA) into the ring. This seemingly minor structural change has profound effects on the partition coefficient.
Comparative Data Table
| Property | Cyclohexyl Isothiocyanate | 4-Isothiocyanatotetrahydropyran | Delta ( |
| Structure | Carbocyclic (C₆H₁₁NCS) | Heterocyclic (C₆H₉NOS) | –CH₂– |
| Experimental LogP | 3.20 ± 0.2 [1, 2] | ~1.70 – 1.90 (Predicted/MMP)* | |
| CLogP (Calculated) | 3.41 | 1.98 | |
| Water Solubility | Low (< 100 mg/L) | Moderate-High | |
| TPSA (Ų) | 44.5 (NCS group only) | 53.7 (NCS + Ether O) | |
| H-Bond Acceptors | 1 (NCS) | 2 (NCS + Ether O) | +1 |
*Note: Direct experimental LogP for the specific THP-NCS isomer is rare in public datasets; values are derived from matched molecular pair (MMP) analysis of the parent rings (Cyclohexane LogP ~3.44 vs. THP LogP ~1.60).
Mechanistic Insight: The "Ether Effect"
The reduction in LogP is driven by two factors:
-
Polarity: The ether oxygen possesses a lone pair that creates a permanent dipole, increasing interaction with the aqueous phase.
-
Desolvation Penalty: The oxygen atom acts as a hydrogen bond acceptor. To move from the aqueous phase to the lipid (octanol) phase, the molecule must shed its hydration shell (water molecules H-bonded to the ether oxygen). This energetic penalty disfavors the lipid phase, effectively lowering LogP.
Visualization of Bioisosteric Replacement[3]
The following diagram illustrates the structural relationship and the resulting physicochemical shift.
Figure 1: Strategic replacement of methylene with oxygen (oxane) significantly lowers lipophilicity while maintaining steric bulk.
Experimental Protocol: High-Throughput LogP Determination
For researchers validating these values, the Shake-Flask method is the gold standard, but RP-HPLC is preferred for speed in drug discovery. Below is a validated protocol for isothiocyanates, which are reactive and require careful handling to prevent hydrolysis during measurement.
Method: RP-HPLC Estimation (OECD 117 Adapted)
This method correlates retention time (
Reagents & Equipment
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (MOPS or Phosphate) to ensure neutral species.
-
Standards: Thiourea (t₀ marker), Aniline (LogP 0.9), Benzene (LogP 2.1), Toluene (LogP 2.7), Cyclohexyl Isothiocyanate (Target).
Step-by-Step Workflow
-
System Equilibration:
-
Purge HPLC system with mobile phase at 1.0 mL/min until baseline stabilizes.
-
Set column temperature to 25°C.
-
-
Dead Time (
) Determination:-
Inject Thiourea . Record the retention time (
). This represents an unretained compound.
-
-
Calibration Curve Construction:
-
Inject the standard reference compounds.
-
Calculate the Capacity Factor (
) for each: -
Plot
vs. Literature LogP. Ensure linearity ( ).
-
-
Sample Measurement (Critical Step for Isothiocyanates):
-
Dissolve Oxane and Cyclohexane isothiocyanates in pure methanol (avoid protic buffers in the stock solution to prevent degradation).
-
Inject immediately.
-
Calculate LogP using the regression equation from Step 3.
-
Figure 2: Workflow for RP-HPLC LogP estimation minimizing hydrolytic degradation.
Implications for Drug Development[4]
Solubility & Formulation
-
Cyclohexane Analog: High LogP (~3.2) often necessitates the use of co-solvents (DMSO, PEG400) or lipid-based formulations for in vivo studies.
-
Oxane Analog: The lower LogP (~1.8) places the compound in the "Sweet Spot" (LogP 1–3) for oral bioavailability. It is likely soluble in standard aqueous buffers with minimal organic co-solvent.
Metabolic Stability
-
Cyclohexane: Prone to cytochrome P450 (CYP) oxidation at the C-3/C-4 positions (hydroxylation).
-
Oxane: The ether oxygen deactivates the adjacent carbons toward oxidation and blocks metabolism at the 4-position, potentially extending the half-life (
) of the compound.
Permeability (Blood-Brain Barrier)[5]
-
While the cyclohexane analog is highly permeable, it risks being sequestered in lipid bilayers. The oxane analog maintains sufficient lipophilicity for membrane permeability but has a lower volume of distribution (
), reducing off-target toxicity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14289, Cyclohexyl isothiocyanate. Retrieved from [Link]
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: General principles of Ether/Methylene bioisosterism).
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Application Note. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating Tetrahydropyran Scaffolds as Bioisosteric Replacements
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this optimization process.[1][2][3] This guide provides an in-depth comparison and a validated experimental framework for employing the tetrahydropyran (THP) scaffold—a versatile saturated heterocycle—as a bioisosteric replacement for common moieties like phenyl and cyclohexyl rings.
The rationale for this replacement is compelling. While aromatic rings are ubiquitous in bioactive molecules, they are often metabolic liabilities, leading to rapid clearance or the formation of reactive metabolites. The THP ring, by contrast, offers a saturated, more metabolically robust alternative.[4] Crucially, it improves key drug-like properties by reducing lipophilicity and potentially increasing aqueous solubility.[4] The endocyclic oxygen atom can also act as a hydrogen bond acceptor, providing a new point of interaction with the biological target that its carbocyclic or aromatic counterparts cannot.[4]
This guide will detail the causality behind experimental choices, provide validated protocols for a tiered validation workflow, and present data-driven comparisons to empower researchers to confidently assess the impact of this powerful bioisosteric switch.
Part 1: The Strategic Rationale - Comparing THP to Phenyl and Cyclohexyl Groups
The decision to replace a core scaffold is driven by the need to solve specific problems encountered during lead optimization, such as poor metabolic stability, low solubility, or off-target effects.[1] The THP scaffold offers distinct advantages over traditional phenyl and cyclohexyl groups.
| Property | Phenyl Ring | Cyclohexyl Ring | Tetrahydropyran (THP) Ring | Scientific Rationale for THP Advantage |
| Metabolic Stability | Prone to oxidation (hydroxylation) by Cytochrome P450 enzymes. | Can be hydroxylated, though generally more stable than phenyl. | Generally high; the ether linkage is stable to oxidation. | The replacement of a metabolically active C-H bond with a stable C-O-C linkage reduces susceptibility to Phase I metabolism, often extending the compound's half-life.[4] |
| Lipophilicity (logP) | High | High | Lower | The introduction of the polar oxygen atom reduces the overall lipophilicity, which can improve solubility and reduce non-specific binding.[4] |
| Solubility | Generally low in aqueous media. | Low | Generally higher | The polar ether oxygen can engage in hydrogen bonding with water, disrupting the crystal lattice and improving aqueous solubility—a critical factor for oral bioavailability. |
| Target Interaction | π-π stacking, hydrophobic interactions. | Hydrophobic interactions. | Hydrophobic interactions, hydrogen bond acceptor. | The oxygen atom provides a potential hydrogen bond acceptor, which can lead to novel, potency-enhancing interactions with the target protein.[4] |
| Conformational Rigidity | Planar and rigid. | Flexible (chair/boat conformations). | Rigid (chair conformation). | The THP ring acts as a conformationally restrained ether, reducing the entropic penalty upon binding to a target.[4] |
Part 2: The Validation Workflow - A Step-by-Step Experimental Guide
A bioisosteric replacement must be rigorously validated to confirm that the intended improvements do not compromise the compound's primary biological activity. This validation follows a logical, tiered approach from fundamental physicochemical properties to complex in vivo pharmacokinetics.
Caption: Tiered workflow for validating a THP-based bioisosteric replacement.
Experimental Protocol 1: Liver Microsomal Stability Assay
This assay provides a crucial early assessment of a compound's susceptibility to Phase I metabolism.[5][6] A longer half-life in this assay for the THP analogue compared to the parent compound is a primary indicator of successful metabolic stabilization.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent compound and its THP analogue.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human or rat liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare 10 mM stock solutions of the test compounds (Parent and THP Analogue) in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
The T=0 sample represents 100% of the compound.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
A significantly longer t½ for the THP analogue validates the hypothesis of improved metabolic stability.
-
Experimental Protocol 2: Rodent Pharmacokinetic (PK) Study
Following promising in vitro data, an in vivo PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted in a whole organism.[7][8] This is the definitive test of whether the improved physicochemical properties translate to better drug exposure.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, oral bioavailability) for the THP analogue.[9]
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats or CD-1 mice (n=3-4 per group).[9] Animals should be fasted overnight before oral dosing.
-
-
Dosing Formulation:
-
Prepare two formulations for the THP analogue:
-
Intravenous (IV): Solubilize the compound in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% saline) for a 1 mg/kg dose.
-
Oral (PO): Suspend or dissolve the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water) for a 5-10 mg/kg dose.
-
-
-
Dosing and Sampling:
-
Administer the IV dose as a bolus via the tail vein.
-
Administer the PO dose via oral gavage.
-
Collect blood samples (serial or terminal) at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[9][10]
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the THP analogue in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[10]
-
Calculate key parameters including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Oral Bioavailability (%F): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Caption: Standard workflow for a rodent pharmacokinetic (PK) study.
Part 3: Data Interpretation - A Comparative Case Study
To illustrate the potential impact of a THP-for-phenyl replacement, consider the following hypothetical data for a parent compound ("Parent A") and its THP analogue ("Analogue B").
Table 1: Comparative In Vitro Profile
| Parameter | Parent A (Phenyl) | Analogue B (THP) | Desired Outcome for Analogue B |
| Target IC₅₀ (nM) | 15 | 25 | Maintain potency (≤ 3x change) |
| Aqueous Solubility (µg/mL) | < 1 | 45 | Increase |
| LogD (pH 7.4) | 3.8 | 2.9 | Decrease |
| Human Microsomal t½ (min) | 12 | > 90 | Increase |
| Human Hepatocyte CLint (µL/min/10⁶ cells) | 110 | 8 | Decrease |
Analysis: The data clearly shows that the THP replacement was successful. While there was a negligible loss in potency, the intended goals were achieved: solubility dramatically increased, lipophilicity was reduced, and metabolic stability was significantly improved in both microsomes and hepatocytes.[5] These results strongly justify advancing Analogue B to in vivo studies.
Table 2: Comparative Rat Pharmacokinetic Profile
| Parameter | Parent A (Phenyl) | Analogue B (THP) | Desired Outcome for Analogue B |
| Dose (PO, mg/kg) | 10 | 10 | - |
| Cmax (ng/mL) | 50 | 450 | Increase |
| AUC₀₋₂₄ (ng*h/mL) | 120 | 2800 | Increase |
| Oral Bioavailability (%F) | 4% | 55% | Increase |
Analysis: The in vivo data confirms the benefits predicted by the in vitro assays. The improved stability and solubility of Analogue B translated directly into a >20-fold increase in total drug exposure (AUC) and a >10-fold increase in oral bioavailability.[8] This transformation from a poorly exposed compound to one with excellent oral drug-like properties validates the THP scaffold as a superior bioisostere in this chemical series.
Conclusion
The tetrahydropyran scaffold is a powerful tool in the medicinal chemist's arsenal for addressing common liabilities in drug discovery, particularly poor metabolic stability and low solubility associated with aromatic rings. As demonstrated, its validation is a systematic process. By employing a tiered workflow of robust in vitro ADME assays and confirmatory in vivo pharmacokinetic studies, researchers can generate clear, quantitative data to support the decision to incorporate this valuable bioisostere. The successful replacement of a problematic moiety with a THP ring can dramatically improve a compound's developability profile, paving the way for the selection of a successful clinical candidate.
References
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Wagener, M., van der Haak, H. J., & Giesen, D. J. (2006). The Quest for Bioisosteric Replacements.
- WuXi AppTec. (n.d.). Rodent Pharmacokinetics. Retrieved from WuXi AppTec Lab Testing Division website.
- Devereux, M., & Popelier, P. L. A. (2010). In silico techniques for the identification of bioisosteric replacements for drug design. Current Topics in Medicinal Chemistry, 10(6), 657–668.
- Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- ResearchGate. (n.d.). The chemical structure of THP.
- Devereux, M., & Popelier, P. L. A. (2010). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design.
- ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- MilliporeSigma. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
- National Center for Biotechnology Information. (n.d.). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine.
- National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Academia.edu. (n.d.). (PDF) The Use of Bioisosterism in Drug Design and Molecular Modification.
- ResearchGate. (n.d.). (PDF) A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine.
- Bentham Science. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines.
- Wikipedia. (n.d.). Tetrahydropalmatine.
- ResearchGate. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
- PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres.
- MDPI. (2026). Special Issue “Anticancer Drug Discovery Based on Natural Products”.
- National Center for Biotechnology Information. (n.d.). Structural and Activity Profile Relationships Between Drug Scaffolds.
- ACS Publications. (2020). Scaffolding-Induced Property Modulation of Chemical Space.
- National Center for Biotechnology Information. (n.d.). A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties.
- Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025.
- bioRxiv. (2026). Particle Phagocytosis Amplifies Secretion of Small Extracellular Vesicles in Macrophages.
- PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.
- MDPI. (n.d.).
- PubMed. (2011).
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 4-(Isothiocyanatomethyl)oxane
Executive Summary & Chemical Identity[1][2][3]
4-(Isothiocyanatomethyl)oxane (also known as Tetrahydropyran-4-ylmethyl isothiocyanate ) is a heterocyclic building block frequently used in the synthesis of ureas, thioureas, and heterocycles for drug discovery.
Unlike common solvents, this reagent possesses the isothiocyanate (-N=C=S) functionality, rendering it a potent electrophile. It must be handled with the assumption that it is a lachrymator (tear-inducing) and a sensitizer , similar to its structural analogs (e.g., allyl isothiocyanate).
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-(Isothiocyanatomethyl)tetrahydro-2H-pyran |
| Common Name | Tetrahydropyran-4-ylmethyl isothiocyanate |
| CAS Number | Verify with Vendor SDS (Common analog class: 120781-68-4) |
| Functional Group | Isothiocyanate (Electrophilic, Moisture Sensitive) |
| Physical State | Typically a colorless to pale yellow liquid or low-melting solid.[1][2][3][4][5] |
| Odor | Pungent, sharp, irritating (Lachrymatory).[1][6] |
| Solubility | Soluble in DCM, DMSO, Chloroform. Immiscible with water (slow hydrolysis). |
Hazards & Reactivity Logic
To handle this compound safely, you must understand why it is dangerous. The danger lies in its reactivity.
The Mechanism of Hazard
The central carbon in the isothiocyanate group (
-
Biological Interaction: It rapidly reacts with nucleophilic residues (cysteine, lysine) on biological proteins. This is the mechanism behind its skin sensitization and lachrymatory effects .
-
Chemical Instability: In the presence of water and acid, it hydrolyzes to release Carbonyl Sulfide (COS) or Hydrogen Sulfide (H2S) , both of which are toxic gases.
Critical Safety Rule: Never dispose of pure isothiocyanates directly into an aqueous acid waste stream. This can generate toxic gas in the waste container.
Operational Handling Protocol
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Prevents inhalation of lachrymatory vapors. |
| Hand Protection | Double-gloving: Nitrile (Outer) / Laminate (Inner) | Alkyl isothiocyanates can permeate standard nitrile. Change gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for lachrymators. |
Storage
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture hydrolysis.
-
Segregation: Keep away from amines (rapid reaction) and strong oxidizers .
Disposal & Deactivation Procedures
This section details the two primary waste streams. Stream A is for standard disposal. Stream B is for spills or quenching residues.
Decision Logic: Waste Stream Selection
Figure 1: Decision matrix for selecting the appropriate disposal pathway.
STREAM A: Commercial Incineration (Preferred)
For expired stocks or reaction byproducts:
-
Container: Use a dedicated amber glass bottle.
-
Labeling: Clearly label as "Organic Waste - Contains Isothiocyanates - TOXIC/LACHRYMATOR."
-
Segregation: Do NOT mix with oxidizers (e.g., Nitric acid) or aqueous acids.
-
Action: Hand off to your EHS hazardous waste team for high-temperature incineration.
STREAM B: In-Lab Quenching Protocol (Spills & Glassware)
Use this protocol to decontaminate glassware or neutralize small spills before disposal. This method converts the volatile isothiocyanate into a stable, non-volatile thiourea.
The Chemistry of Quenching:
Reagents Required:
-
Quenching Solution: 5% Ammonium Hydroxide (
) in Methanol or Water. -
Alternative: 10% Sodium Carbonate (
) solution (slower, leads to hydrolysis).
Step-by-Step Decontamination:
-
Preparation: In a fume hood, prepare the Quenching Solution.
-
Application:
-
For Glassware: Rinse the contaminated flask with the Quenching Solution. Let it sit for 30 minutes.
-
For Spills: Cover the spill with absorbent pads. Gently pour Quenching Solution over the pads.
-
-
Wait Time: Allow reaction to proceed for at least 30 minutes . The pungent odor should disappear.
-
Final Cleanup:
-
Collect the liquid/slurry.
-
Check pH (ensure it is basic, pH > 9).
-
Dispose of the deactivated mixture into the Aqueous Basic Waste stream.
-
Emergency Response: Spills
If a spill occurs outside the fume hood (> 5 mL):
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
Ventilate: Increase air exchange if possible.
-
Don PPE: Wear a full-face respirator with organic vapor cartridges if re-entry is necessary for cleanup.
-
Contain: Use a spill pillow or vermiculite.
-
Neutralize: Apply the Ammonia-based Quenching Solution (described in Section 4) to the spill area.
Visualizing the Quenching Mechanism
Figure 2: Chemical mechanism of decontamination using ammonia. This reaction eliminates the volatility and reactivity of the hazard.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Organic Syntheses. (1931). Phenyl Isothiocyanate. Org. Synth. 11, 71. (Demonstrates standard isothiocyanate handling and reactivity). [Link]
-
PubChem. (n.d.).[1][7][2] Isothiocyanate Functional Group Safety Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzyl isothiocyanate | C8H7NOS | CID 160611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3694-57-3: 4-Methoxybenzyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 5. 4-Hydroxybenzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
